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  • Product: 4-Morpholinobenzo[d]thiazol-2-amine

Core Science & Biosynthesis

Foundational

Synthesis of 4-Morpholinobenzo[d]thiazol-2-amine from Aniline: A Comprehensive Technical Guide

Executive Summary The 2-amino-4-morpholinobenzothiazole scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., PI3K/Akt/mTOR pathways) and ade...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-amino-4-morpholinobenzothiazole scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., PI3K/Akt/mTOR pathways) and adenosine receptor antagonists[1]. Synthesizing this highly functionalized core from a simple, unfunctionalized starting material like aniline requires precise regiochemical control. This whitepaper details a robust, three-phase synthetic strategy: Regioselective Directed Ortho-Metalation (DoM), Buchwald-Hartwig C–N cross-coupling, and the classical Hugerschoff oxidative cyclization.

As a self-validating system, each phase is designed with built-in analytical checkpoints to ensure high-fidelity progression from precursor to target.

Retrosynthetic Strategy & Regiochemical Rationale

The target molecule, 4-morpholinobenzo[d]thiazol-2-amine , features a morpholine ring strictly at the C4 position of the benzothiazole core. Direct functionalization of an intact benzothiazole ring at the C4 position is electronically unfavorable. Therefore, the morpholine substituent must be installed prior to the heterocycle's formation.

Our retrosynthetic logic dictates a disconnection of the thiazole ring via a Hugerschoff cyclization , leading back to 2-morpholinoaniline. The C–N bond of the morpholine group is disconnected via a Buchwald-Hartwig amination , leading to 2-bromoaniline. Finally, the ortho-bromide is installed via Directed Ortho-Metalation (DoM) of a protected aniline[2].

Retrosynthesis Target 4-Morpholinobenzo[d]thiazol-2-amine (Target) Int1 2-Morpholinoaniline (Intermediate 1) Target->Int1 Hugerschoff Disconnection Int2 2-Bromoaniline (Intermediate 2) Int1->Int2 Buchwald-Hartwig Disconnection Start Aniline (Starting Material) Int2->Start DoM & Bromination Disconnection

Retrosynthetic disconnection of 4-morpholinobenzo[d]thiazol-2-amine from aniline.

Phase-by-Phase Methodologies & Causality

Phase 1: Regioselective Ortho-Bromination via DoM

Direct bromination of aniline yields 2,4,6-tribromoaniline. To achieve strict ortho-selectivity, we utilize a pivaloyl protecting group. The bulky tert-butyl moiety acts as a powerful Directing Metalating Group (DMG), coordinating the lithium atom and sterically blocking the para-position[2].

Step 1.1: Pivaloylation of Aniline

  • Protocol: Dissolve aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C. Add pivaloyl chloride (1.1 eq) dropwise. Stir at room temperature for 2 hours. Quench with 1M HCl, extract with DCM, and dry over Na₂SO₄.

  • Validation Checkpoint: Complete conversion is confirmed by TLC (Hexane:EtOAc 4:1); aniline (R_f 0.3) shifts to a less polar spot (R_f 0.6). The product, N-pivaloylaniline, precipitates as a white crystalline solid upon solvent evaporation.

Step 1.2: Directed Ortho-Metalation (DoM) & Bromination

  • Protocol: Dissolve N-pivaloylaniline (1.0 eq) in anhydrous THF under Argon. Cool to 0 °C. Add n-BuLi (2.2 eq) dropwise. Stir for 2 hours to form the dilithio species. Cool to -78 °C and add 1,2-dibromoethane (1.2 eq). Warm to room temperature, quench with saturated NH₄Cl, and extract with EtOAc.

  • Causality: 2.2 equivalents of n-BuLi are required: the first equivalent deprotonates the acidic N–H, and the second performs the crucial C–H to C–Li exchange[2]. 1,2-dibromoethane is chosen over elemental Br₂ to suppress radical side-reactions and over-oxidation.

  • Validation Checkpoint: The reaction mixture transitions to a distinct pale yellow/orange upon dilithiation. Addition of the electrophile rapidly decolorizes the solution.

Step 1.3: Deprotection

  • Protocol: Reflux the crude 2-bromo-N-pivaloylaniline in 6M HCl/EtOH (1:1 v/v) for 24 hours. Cool, neutralize with 6M NaOH to pH 8, and extract with DCM.

  • Validation Checkpoint: The sterically hindered amide requires harsh acidic reflux to cleave. Successful deprotection yields 2-bromoaniline as a dense, pale-yellow oil.

Phase 2: Buchwald-Hartwig C–N Cross-Coupling

Step 2.1: Amination with Morpholine

  • Protocol: In an oven-dried Schlenk flask, combine 2-bromoaniline (1.0 eq), morpholine (1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.5 eq) in anhydrous degassed toluene. Heat at 90 °C for 12 hours. Filter through Celite and purify via silica gel chromatography.

  • Causality: Morpholine is a strong Lewis base that can poison palladium catalysts. BINAP, a bidentate phosphine ligand with a wide bite angle, tightly coordinates the Pd(II) center, preventing catalyst poisoning and accelerating the critical reductive elimination step[3]. NaOtBu is required to deprotonate the coordinated amine, forming the reactive palladium-amido complex.

  • Validation Checkpoint: The initial red/purple suspension (Pd⁰-BINAP complex) darkens to a brown solution. TLC (Hexane:EtOAc 3:1) shows the disappearance of 2-bromoaniline (R_f 0.7) and the emergence of a highly UV-active spot (R_f 0.3). GC-MS confirms the product with a molecular ion peak at m/z 178.

Phase 3: Hugerschoff Benzothiazole Cyclization

The final phase constructs the benzothiazole core. When 2-morpholinoaniline reacts, the original C1 carbon of aniline becomes the C3a bridgehead of the benzothiazole, and the C6 carbon becomes the C7a bridgehead. Consequently, the morpholine group at the aniline C2 position is perfectly mapped to the C4 position of the resulting benzothiazole[1].

Step 3.1: Oxidative Cyclization

  • Protocol: Dissolve 2-morpholinoaniline (1.0 eq) and sodium thiocyanate (NaSCN, 4.0 eq) in glacial acetic acid. Stir at room temperature for 30 minutes. Add a solution of Br₂ (1.1 eq) in acetic acid dropwise over 30 minutes, maintaining the temperature below 20 °C. Heat the mixture to 80 °C for 2 hours. Pour into ice water and neutralize with aqueous NH₄OH to pH 8. Filter the precipitate and recrystallize from ethanol.

  • Causality: Glacial acetic acid serves a dual purpose as a solvent and a proton donor, facilitating the formation of the 1-(2-morpholinophenyl)thiourea intermediate. Bromine acts as an electrophilic oxidant, converting the thiourea sulfur into a highly reactive sulfenyl bromide (-S-Br)[4]. This intermediate undergoes an intramolecular Electrophilic Aromatic Substitution (S_EAr) exclusively at the available C6 position, driven by the rearomatization energy.

  • Validation Checkpoint: Bromine addition triggers an exothermic reaction and the precipitation of a yellow sulfenyl bromide intermediate. Upon heating to 80 °C, this precipitate dissolves as cyclization occurs. Neutralization yields a pale-yellow solid. FT-IR confirms the structure via a characteristic primary amine (NH₂) stretch at ~1620 cm⁻¹ and a morpholine C–O–C stretch at ~1030 cm⁻¹[1].

HugerschoffMechanism A 2-Morpholinoaniline + NaSCN B 1-(2-Morpholinophenyl)thiourea A->B AcOH, RT C Electrophilic Bromination (Br2) B->C Br2 addition (0°C to RT) D Sulfenyl Bromide Intermediate C->D -HBr E Intramolecular SEAr at C6 D->E Cyclization (80°C) F Rearomatization & Deprotonation E->F Base/Workup G 4-Morpholinobenzo[d]thiazol-2-amine F->G Final Product

Mechanistic pathway of the Hugerschoff oxidative cyclization to form the benzothiazole core.

Process Metrics & Yield Analysis

To ensure reproducibility across scaling efforts, the following table summarizes the quantitative metrics, expected yields, and critical parameters for each synthetic step.

Reaction PhaseChemical TransformationCatalyst / Key ReagentTemp / TimeExpected YieldPhysical State
Phase 1.1 Pivaloylation of AnilinePivaloyl chloride, Et₃N0 °C → RT, 2h92 – 95%White crystalline solid
Phase 1.2 Directed Ortho-Metalationn-BuLi, 1,2-dibromoethane-78 °C → RT, 4h78 – 82%Off-white solid
Phase 1.3 Amide Deprotection6M HCl / EtOH100 °C, 24h88 – 90%Pale-yellow oil
Phase 2.1 Buchwald-Hartwig AminationPd₂(dba)₃, BINAP, NaOtBu90 °C, 12h80 – 85%Brownish viscous oil
Phase 3.1 Hugerschoff CyclizationNaSCN, Br₂, AcOHRT → 80 °C, 3h70 – 75%Pale-yellow powder
Overall Aniline → Target Cumulative Yield ~ 48 Hours ~ 35 – 40% High-Purity Solid

Conclusion

The synthesis of 4-morpholinobenzo[d]thiazol-2-amine from aniline exemplifies the power of combining classical heterocyclic chemistry with modern organometallic catalysis. By leveraging the steric directing effects of a pivaloyl group during DoM, overcoming catalyst poisoning via bidentate ligands in the Buchwald-Hartwig coupling, and exploiting the predictable regiochemistry of the Hugerschoff cyclization, researchers can reliably access this privileged medicinal scaffold in high purity and acceptable overall yields.

References

  • Benchchem. "Specific Synthetic Approaches to 4-Morpholinobenzo[d]thiazol-2-amine." Benchchem Database. Available at:[1]

  • Snieckus, V. "Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives." Semantic Scholar. Available at:[2]

  • Jordan, et al. "An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate." Tetrahedron Letters / J. Org. Chem. Available at:[4]

  • Buchwald, S. L., et al. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." NIH / Transit Met Chem. Available at:[3]

Sources

Exploratory

Potential Therapeutic Targets of 4-Morpholinobenzo[d]thiazol-2-amine: A Technical Guide

Executive Summary The compound 4-Morpholinobenzo[d]thiazol-2-amine (CAS: 2061979-95-9) represents a highly privileged scaffold in modern medicinal chemistry and drug discovery[1]. Characterized by a planar benzothiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Morpholinobenzo[d]thiazol-2-amine (CAS: 2061979-95-9) represents a highly privileged scaffold in modern medicinal chemistry and drug discovery[1]. Characterized by a planar benzothiazole core, a solubilizing morpholine ring, and a reactive 2-amine functional group, this structure serves as a versatile pharmacophore. Extensive structure-activity relationship (SAR) studies have demonstrated that derivatives of this scaffold exhibit profound polypharmacology, primarily functioning as potent kinase inhibitors within the oncology and immunology spaces[1]. This whitepaper dissects the structural causality behind its target affinity, maps its primary biological pathways, and provides self-validating experimental protocols for therapeutic validation.

Structural Causality & Pharmacophore Rationale

The therapeutic efficacy of the 4-morpholinobenzo[d]thiazol-2-amine scaffold is not coincidental; it is governed by strict structural causality:

  • The Benzothiazole Core: Acts as a flat, hydrophobic intercalator that mimics the adenine ring of ATP, allowing it to slip into the deep hydrophobic clefts of kinase active sites[2].

  • The Morpholine Moiety: This is a critical bioisostere. Beyond improving aqueous solubility and metabolic stability, the oxygen atom of the morpholine ring acts as a highly specific hydrogen bond acceptor. In lipid kinases, this oxygen engages directly with the backbone amide of the hinge region (e.g., Val851 in PI3Kγ or Val882 in PI3Kα), anchoring the molecule in the ATP-binding pocket[3].

  • The 2-Amine Group: Serves as a synthetic vector. Functionalization at this position (e.g., via urea linkages or piperazine substitutions) allows the molecule to project into the solvent-exposed affinity pocket, driving isoform selectivity and improving the overall pharmacokinetic profile[3].

Core Therapeutic Targets

The PI3K/AKT/mTOR Signaling Axis (Primary Target)

Phosphatidylinositol 3-kinases (PI3Ks) are lipid kinases that govern cellular metabolism, survival, and proliferation[3]. Aberrant activation of the PI3K/AKT/mTOR pathway is a primary driver of oncogenesis, angiogenesis, and tumor microenvironment immunosuppression[2].

Derivatives of 4-morpholinobenzo[d]thiazol-2-amine act as potent, ATP-competitive inhibitors of Class I PI3K isoforms (α, β, γ, δ)[2]. Because the ATP-binding pockets of PI3K and the mammalian target of rapamycin (mTOR) share significant structural homology, select derivatives of this scaffold also function as dual PI3K/mTOR inhibitors, effectively shutting down the pathway at two critical nodes and preventing downstream feedback loop reactivation[2].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (α, β, γ, δ) Target Enzyme RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes Inhibitor 4-Morpholinobenzo[d]thiazol-2-amine Inhibitor->PI3K Competitive Hinge Binding Inhibitor->mTOR Dual Inhibition

Mechanism: 4-Morpholinobenzo[d]thiazol-2-amine inhibiting the PI3K/AKT/mTOR signaling axis.

Aryl Hydrocarbon Receptor (AhR) Modulation

Beyond kinase inhibition, benzothiazole derivatives have been identified as direct ligands for the Aryl Hydrocarbon Receptor (AhR)[4]. AhR is a ligand-dependent transcription factor that regulates xenobiotic metabolism, cellular differentiation, and immune responses. Binding of benzothiazole derivatives to the cytosolic AhR induces a conformational change, leading to nuclear translocation and the transcription of target genes (such as CYP1A1)[4]. This makes the scaffold a target of interest for immunomodulatory therapies.

Secondary Kinase Targets: CDK2 and FLT3

Advanced SAR screening has revealed that specific substitutions on the 2-amine group can shift the scaffold's affinity toward Cyclin-Dependent Kinase 2 (CDK2) and FMS-like tyrosine kinase 3 (FLT3), inducing S-phase cell cycle arrest and apoptosis in acute myeloid leukemia (AML) and breast cancer models[3].

Quantitative Target Affinity

To contextualize the therapeutic window of this scaffold, the following table summarizes the quantitative data (IC50 ranges) of optimized 4-morpholinobenzothiazole derivatives across key biological targets and cancer cell lines[2][3].

Target / Cell LineAssay MethodologyTypical IC50 Range (μM)Mechanistic Role
PI3Kα / PI3Kγ Enzymatic (ADP-Glo)0.009 – 15.0Primary ATP-competitive hinge binding
mTOR Enzymatic0.5 – 25.0Dual inhibition via structural homology
AhR Reporter (CALUX)1.0 – 10.0Direct receptor agonism / transformation
MCF-7 (Breast) Cellular (MTT)3.8 – 61.0Apoptosis induction; S-phase arrest
HCT-116 (Colon) Cellular (MTT)5.6 – 45.0Inhibition of proliferation

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of 4-morpholinobenzo[d]thiazol-2-amine derivatives must rely on self-validating systems. A protocol is "self-validating" when its internal mechanics inherently rule out false positives (e.g., background noise, off-target toxicity).

Protocol: In Vitro PI3K Inhibition Assay (ADP-Glo™)

The 5 is the gold standard for quantifying lipid kinase inhibition[5]. Causality & Validation: This assay is self-validating because it operates via a depletion-and-conversion mechanism. It actively destroys all unreacted ATP before converting the kinase-generated ADP back into ATP for luminescent detection. This guarantees that the light emitted is strictly and causally linked to PI3K activity, eliminating false positives from ATP contamination[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the PI3K Reaction Buffer (50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA) and dilute the PI3K enzyme and PIP2:3PS lipid substrate[5].

  • Compound Pre-Incubation: In a 384-well plate, combine 4 µL of the Enzyme/Lipid mixture with 0.5 µL of the 4-morpholinobenzo[d]thiazol-2-amine derivative (or vehicle control). Causality: Pre-incubation allows the inhibitor to access and bind the hinge region before competing with ATP.

  • Kinase Reaction: Initiate the reaction by adding 0.5 µL of 250 µM ultra-pure ATP. Incubate at room temperature for 60 minutes[5].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step halts the kinase reaction and depletes all remaining unreacted ATP[5].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the newly formed ADP back to ATP, driving a luciferase/luciferin reaction[5].

  • Readout: Measure luminescence (Integration time 0.5–1 second). Calculate the IC50 using a four-parameter logistic regression model.

ADPGlo_Workflow Step1 1. Kinase Reaction PI3K + PIP2 + ATP ± Inhibitor Step2 2. ATP Depletion ADP-Glo Reagent Removes background Step1->Step2 60 min Step3 3. Signal Generation Kinase Detection Reagent ADP -> ATP -> Light Step2->Step3 40 min Step4 4. Data Analysis Quantify Luminescence Calculate IC50 Step3->Step4 30 min

Self-validating ADP-Glo Kinase Assay workflow for quantifying PI3K inhibition.

Protocol: Cellular Target Engagement (Western Blot)

To ensure that in vitro enzymatic inhibition translates to actual cellular target engagement, a Western blot protocol targeting downstream effectors is required. Causality & Validation: Inhibiting PI3K must result in the downstream attenuation of AKT phosphorylation at Serine 473. By probing for both total AKT (expression control) and p-AKT(Ser473) (activity marker), the system self-validates that the loss of signal is due to targeted kinase inhibition, rather than generalized compound toxicity or global protein degradation[3].

Step-by-Step Methodology:

  • Cell Treatment: Seed MCF-7 or HCT-116 cells and treat with varying concentrations of the derivative for 24 hours.

  • Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the p-AKT state).

  • Separation & Transfer: Resolve 30 µg of protein lysates via SDS-PAGE and transfer to a PVDF membrane.

  • Probing: Block the membrane and incubate with primary antibodies against p-AKT (Ser473), total AKT, and GAPDH (loading control) overnight at 4°C.

  • Detection: Wash, apply HRP-conjugated secondary antibodies, and visualize using enhanced chemiluminescence (ECL). Quantify band intensity via densitometry to confirm dose-dependent target engagement.

References

  • Source: benchchem.
  • Source: acs.
  • Source: nih.
  • Source: rsc.
  • Title: PI3K(p110β/p85α)

Sources

Foundational

The 2-Aminobenzothiazole Scaffold: Historical Discovery, Synthetic Methodologies, and Therapeutic Evolution

As drug discovery pivots toward highly targeted, mechanism-based therapeutics, the 2-aminobenzothiazole (2-ABT) scaffold has emerged as a "privileged structure" in medicinal chemistry[1]. Characterized by a bicyclic ring...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly targeted, mechanism-based therapeutics, the 2-aminobenzothiazole (2-ABT) scaffold has emerged as a "privileged structure" in medicinal chemistry[1]. Characterized by a bicyclic ring system containing sulfur and nitrogen, this heterocyclic amine serves as a versatile pharmacophore capable of interacting with a diverse array of biological targets, ranging from voltage-gated ion channels in the central nervous system to critical kinase domains in oncology[2].

This technical guide explores the historical genesis of 2-ABT, dissects the causality behind its foundational synthetic protocols, and analyzes its modern evolution into a cornerstone of targeted drug development.

Historical Genesis and Synthetic Evolution

The exploration of benzothiazoles began in the late 19th century. In 1886, Jacobson and Frankenbacher laid the groundwork with the Jacobson cyclization, synthesizing 2-substituted benzothiazoles by heating azobenzene with carbon disulfide[3]. Shortly after, in 1887, A.W. Hofmann successfully synthesized 2-mercaptobenzothiazole[4]. However, the true breakthrough for the 2-amino derivative occurred in 1901 when Arthur Hugerschoff developed a robust oxidative cyclization method[3].

The remains a foundational protocol today[5]. It utilizes liquid bromine to drive the intramolecular cyclization of an arylthiourea intermediate. The brilliance of this method lies in its elegant use of electrophilic aromatic substitution followed by an internal nucleophilic attack by the sulfur atom.

Self-Validating Protocol: The Modified Hugerschoff Synthesis

As an application scientist, achieving high purity and yield requires understanding the thermodynamic and kinetic drivers of each step. Below is a modernized, self-validating protocol for synthesizing 2-aminobenzothiazole.

Phase 1: Condensation (Arylthiourea Formation)

  • Reaction: Dissolve 0.1 mol of an aniline derivative and 0.12 mol of ammonium thiocyanate ( NH4​SCN ) in 50 mL of ethanol. Slowly add 10 mL of concentrated HCl .

  • Causality: The acidic medium protonates the aniline, increasing its electrophilicity and facilitating nucleophilic attack on the thiocyanate carbon.

  • Validation Checkpoint: Reflux for 2-3 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the aniline spot and the formation of a lower-Rf spot confirms intermediate formation. Pour into ice water; the arylthiourea will precipitate as a white/pale-yellow solid.

Phase 2: Oxidative Cyclization

  • Reaction: Suspend the purified arylthiourea in 30 mL of chloroform ( CHCl3​ ). Place in an ice bath (0-5°C). Dropwise, add a solution of liquid bromine (0.1 mol) in CHCl3​ .

  • Causality: Bromine acts as an electrophile, brominating the aromatic ring ortho to the thiourea group. The sulfur atom, acting as an internal nucleophile, subsequently displaces the bromide ion to close the thiazole ring.

  • Validation Checkpoint: The reaction mixture will initially turn deep red/brown. As the cyclization proceeds and bromine is consumed, the color will progressively fade to a pale yellow. Evolution of HBr gas can be confirmed by holding damp pH paper over the flask (it will turn red).

Phase 3: Neutralization and Isolation

  • Reaction: Evaporate the solvent and dissolve the residue in hot water. Add aqueous ammonia ( NH4​OH ) dropwise until alkaline.

  • Causality: The product initially exists as a hydrobromide salt. Ammonia neutralizes the HBr , liberating the basic 2-aminobenzothiazole, which is insoluble in water and precipitates.

  • Validation Checkpoint: Ensure the pH reaches 8-9. Filter the precipitate and recrystallize from ethanol. Confirm structural integrity via ATR FT-IR (looking for primary amine N-H stretching at ~3400 and 3200 cm−1 ) and melting point analysis[6].

G N1 Aniline Derivative + NH4SCN N2 Acidic Medium (HCl/Ethanol) N1->N2 Mix & Heat N3 Arylthiourea Intermediate N2->N3 Condensation N4 Liquid Bromine (Oxidative Cyclization) N3->N4 Electrophilic Attack N5 Neutralization (Ammonia) N4->N5 Quench HBr N6 2-Aminobenzothiazole Product N5->N6 Precipitation

Fig 1. Stepwise workflow of the modified Hugerschoff synthesis.

Pharmacological Milestone: Riluzole and Neuroprotection

The mid-20th century saw the first investigations into the biological potential of 2-ABT derivatives, primarily as muscle relaxants[1]. However, the defining clinical milestone for this scaffold was the development of Riluzole (6-trifluoromethoxy-2-aminobenzothiazole).

Approved by the FDA in 1995, Riluzole remains a primary pharmacological agent for the treatment of [7]. ALS is a fatal neurodegenerative disease characterized by the progressive death of upper and lower motor neurons[8].

Mechanism of Action

The exact neuroprotective causality of Riluzole is multifaceted, but its primary efficacy stems from the attenuation of glutamate excitotoxicity[9].

  • Presynaptic Modulation: Riluzole acts as a blocker of voltage-gated sodium channels on presynaptic neurons, which directly inhibits the pathological release of glutamate into the synaptic cleft[8].

  • Postsynaptic Inhibition: It non-competitively inhibits postsynaptic NMDA and AMPA glutamate receptors, preventing the calcium influx that triggers apoptotic cascades in motor neurons[8].

G R Riluzole (2-ABT Derivative) Na Voltage-Gated Na+ Channels R->Na Blocks Glu Glutamate Release (Presynaptic) R->Glu Inhibits NMDA NMDA/AMPA Receptors (Postsynaptic) R->NMDA Non-competitive Antagonism Surv Neuroprotection & Cell Survival R->Surv Promotes Na->Glu Prevents Tox Excitotoxicity & Motor Neuron Death Glu->Tox Drives (if uninhibited) NMDA->Tox Mediates (if uninhibited)

Fig 2. Riluzole's neuroprotective signaling modulation in ALS.

Modern Oncology: Kinase Inhibition and Targeted Therapies

In recent years, the 2-aminobenzothiazole scaffold has undergone a renaissance in the field of oncology. The structural geometry of 2-ABT allows it to act as a highly effective hinge-binding motif within the ATP-binding pockets of various kinases[6]. The exocyclic amine and the endocyclic nitrogen form critical hydrogen bonds with the kinase hinge region, while substitutions at the 4, 5, or 6-positions project into hydrophobic pockets to dictate target selectivity[10].

Targeting the PI3K/Akt and EGFR Pathways

Aberrant activation of the Phosphoinositide 3-kinase (PI3K) pathway is a hallmark of many cancers, driving cell proliferation and survival. Recent studies have demonstrated that rationally designed 2-ABT derivatives can act as potent, selective inhibitors of PI3Kα[11]. For example, "Compound 8i" demonstrated an exceptional IC50​ of 1.03 nM against PI3Kα, inducing apoptosis by downregulating anti-apoptotic proteins like Bcl-xL and Mcl-1[11].

Similarly, 2-ABT derivatives have shown profound efficacy against the Epidermal Growth Factor Receptor (EGFR), another critical oncogenic driver[10].

G ABT 2-ABT Derivative (e.g., Compound 8i) PI3K PI3Kα Enzyme (ATP Pocket) ABT->PI3K Competitive Binding PIP3 PIP3 Generation PI3K->PIP3 Inhibited by ABT AKT Akt Phosphorylation (p-Akt) PIP3->AKT Downregulated BCL Anti-apoptotic Proteins (Bcl-xL, Mcl-1) AKT->BCL Decreases Expression APOP Apoptosis & Cell Cycle Arrest BCL->APOP Removes Inhibition

Fig 3. Mechanism of PI3K/Akt pathway inhibition by 2-ABT derivatives.

Quantitative Efficacy Profile

To contextualize the potency of modern 2-ABT derivatives, the following table summarizes recent in vitro data across various oncogenic targets and cell lines:

Compound DesignationStructural ModificationPrimary Target / Cell Line IC50​ ValueSource
Compound 8i Substituted 2-ABTPI3Kα Enzyme1.03 nM[11]
Compound 8i Substituted 2-ABTMCF7 (Breast Carcinoma)6.34 μM[11]
Compound 13 Substituted 2-ABTEGFR Enzyme2.80 μM[10]
Compound 13 Substituted 2-ABTHCT116 (Colon Carcinoma)6.43 μM[10]
Compound 25 4-phenoxyquinoline-ABTc-MET / MKN-45 (Gastric)0.06 μM[10]
Compound 17d Pyrimidine-based 2-ABTHepG2 (Liver Carcinoma)0.41 μM[12]

Conclusion and Future Outlook

From its early synthesis via the Hugerschoff reaction to its validation as an FDA-approved neuroprotectant, the 2-aminobenzothiazole scaffold has proven its enduring value in medicinal chemistry[1][7]. Today, its application in targeted oncology—specifically as an ATP-competitive kinase inhibitor—highlights its exceptional synthetic tractability and biological versatility[13]. Future drug discovery efforts will likely leverage fragment-based design strategies to further optimize the pharmacokinetic profiles of 2-ABT derivatives, minimizing off-target toxicity while maximizing target affinity[14].

References

  • NIH PMC. "2-Aminobenzothiazoles in anticancer drug design and discovery." Available at:[Link]

  • PubMed. "Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors." Available at:[Link]

  • Med Discoveries. "Amyotrophic Lateral Sclerosis: From Mechanisms to Current, Emerging, and Alternative Therapeutics." Available at:[Link]

  • RSC Publishing. "Synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives." Available at:[Link]

  • NIH PMC. "Current State and Future Directions in the Therapy of ALS." Available at:[Link]

  • Beilstein Journals. "Recent progress in the discovery of small molecules for the treatment of amyotrophic lateral sclerosis (ALS)." Available at:[Link]

  • MDPI. "From Riluzole to Dexpramipexole via Substituted-Benzothiazole Derivatives for Amyotrophic Lateral Sclerosis Disease Treatment: Case Studies." Available at: [Link]

  • Pharma Science Monitor. "Benzothiazole The Molecule Of Diverse Biological Activities." Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Solubility and Stability of 4-Morpholinobenzo[d]thiazol-2-amine

Introduction: The Significance of Physicochemical Profiling in Drug Discovery The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is contingent upon a thorough understanding of its f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as gatekeepers to bioavailability, formulation feasibility, and ultimately, clinical success. This guide focuses on 4-Morpholinobenzo[d]thiazol-2-amine, a heterocyclic compound featuring a benzothiazole scaffold fused with a morpholine moiety. The benzothiazole core is a well-established "privileged structure" in medicinal chemistry, associated with a wide array of pharmacological activities, including anticancer and antimicrobial properties[1][2]. The addition of a morpholine ring can further modulate properties like solubility and metabolic stability[3].

This document provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the aqueous solubility and chemical stability of 4-Morpholinobenzo[d]thiazol-2-amine. We will move beyond mere procedural listings to explore the scientific rationale behind each experimental design, ensuring a robust and self-validating approach to data generation. The protocols and insights presented herein are designed to establish the intrinsic characteristics of the molecule, which are critical for guiding formulation development and predicting its behavior under physiological and storage conditions[4].

Part 1: Solubility Characterization

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For a molecule like 4-Morpholinobenzo[d]thiazol-2-amine, its structural features—a largely hydrophobic benzothiazole core and two nitrogen-containing basic centers (the 2-amine and the morpholine nitrogen)—suggest a pH-dependent solubility profile. Amines are basic and tend to be more soluble in acidic environments where they can be protonated to form more soluble salts[5][6].

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput measurement that assesses the solubility of a compound upon precipitation from a concentrated organic stock solution (typically DMSO) into an aqueous buffer. It is a crucial early-stage assessment that flags potential solubility liabilities.

Experimental Protocol: Turbidimetric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Morpholinobenzo[d]thiazol-2-amine in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Aqueous Buffer Addition: Rapidly add Phosphate-Buffered Saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.

  • Incubation and Measurement: Incubate the plate at room temperature (e.g., 25°C) for 2 hours with gentle shaking.

  • Turbidity Reading: Measure the turbidity (absorbance or light scattering) of each well using a plate reader. The concentration at which precipitation is first observed is defined as the kinetic solubility.

Causality: This method mimics the conditions of high-throughput screening where compounds are introduced from DMSO stocks. The rapid change in solvent environment can lead to the formation of an amorphous precipitate, providing a "worst-case" scenario for solubility that is invaluable for early discovery.

Equilibrium (Thermodynamic) Solubility Assessment

Equilibrium solubility represents the true saturation point of a compound in a given solvent after sufficient time has been allowed for equilibrium to be reached between the dissolved and solid states. This is the gold-standard measurement required for formulation and preclinical development.

Experimental Protocol: Shake-Flask Method (ICH Guideline Basis)

  • Sample Preparation: Add an excess amount of solid 4-Morpholinobenzo[d]thiazol-2-amine to a series of vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0). The excess solid is critical to ensure saturation is achieved.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a defined period (typically 24-72 hours) until equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples (using a low-binding filter, e.g., 0.22 µm PVDF) to separate the undissolved solid from the saturated supernatant.

  • Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or RP-HPLC.

  • Visual Inspection: Visually inspect the remaining solid to check for any changes in its physical form (e.g., polymorphism or solvation), which could impact solubility.

Data Presentation: Illustrative Solubility Data

Solvent/Buffer (at 25°C)Solubility TypeExpected Solubility (µg/mL)Rationale
0.1 N HCl (pH ~1)EquilibriumHigh (>1000)Protonation of amine groups leads to highly soluble salt formation[6][7].
Acetate Buffer (pH 4.5)EquilibriumModerate (100-500)Partial protonation maintains reasonable solubility.
PBS (pH 7.4)EquilibriumLow (1-10)The compound is predominantly in its neutral, less soluble free base form.
PBS (pH 7.4)KineticVery Low (<1)Rapid precipitation from DMSO stock into neutral aqueous buffer.
EthanolEquilibriumSolubleThe compound is generally soluble in organic solvents[8].
DMSOEquilibriumVery Soluble (>10,000)A powerful aprotic solvent capable of dissolving a wide range of compounds.

Visualization: Equilibrium Solubility Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid Compound to Buffer Vials (Varying pH) B Agitate at Constant Temp (24-72 hours) A->B C Centrifuge/Filter Samples B->C D Collect Clear Supernatant C->D E Dilute Supernatant D->E F Quantify by HPLC/UV-Vis E->F

Caption: Workflow for the Shake-Flask Equilibrium Solubility determination.

Part 2: Chemical Stability Assessment

Stability testing is essential to understand how a drug substance changes over time under the influence of environmental factors. Forced degradation, or stress testing, is a critical component of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways[4]. This information is fundamental for developing stability-indicating analytical methods[9].

Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to achieve a target degradation of 5-20% of the parent compound. This level is sufficient to generate and detect primary degradation products without being so excessive that it leads to complex secondary degradation, which can obscure the initial pathways.

Experimental Protocol: General Forced Degradation

  • Stock Solution: Prepare a stock solution of 4-Morpholinobenzo[d]thiazol-2-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

  • Stress Conditions: For each condition, mix the stock solution with the stressor in a clear glass vial. A parallel control sample (drug in solvent without stressor) should be run for each condition.

    • Acid Hydrolysis: 0.1 N HCl, heated at 80°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH, heated at 80°C for 8 hours.

    • Neutral Hydrolysis: Deionized water, heated at 80°C for 72 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic Degradation: Expose the solution (in a photostable container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control should be concurrently stored to assess the contribution of thermal degradation.

    • Thermal Degradation (Solid State): Store the solid compound in an oven at 60°C for 7 days.

  • Sample Quenching: After the specified time, cool the samples to room temperature. Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to prevent further degradation.

  • Analysis: Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation[9]. The key feature is its ability to resolve the parent peak from all potential degradation product peaks.

Illustrative RP-HPLC Method Parameters

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (or a wavelength of maximum absorbance for the compound)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Causality: A C18 column is chosen for its versatility in retaining moderately polar compounds like the target molecule. A gradient elution is employed to ensure that both the parent compound and any potential degradation products (which may have significantly different polarities) are eluted and resolved within a reasonable runtime. Formic acid is used as a mobile phase modifier to improve peak shape for the basic amine analytes.

Data Presentation: Illustrative Forced Degradation Results

Stress ConditionDurationTemperature% Assay of Parent Compound% DegradationObservations
0.1 N HCl24 h80°C88.5%11.5%Two major degradation peaks observed.
0.1 N NaOH8 h80°C92.1%7.9%One major and one minor degradation peak.
3% H₂O₂24 hRT85.3%14.7%Significant degradation, one major product.
Photolytic1.2 M lux hRT95.8%4.2%Minor degradation observed.
Thermal (Solid)7 days60°C99.2%0.8%Compound is highly stable in solid form to heat.
Hypothesized Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized. The amine functionality can be susceptible to hydrolysis, the sulfur atom in the thiazole ring is prone to oxidation, and the morpholine ring could potentially undergo cleavage under harsh conditions.

Visualization: Overall Forced Degradation Workflow

G cluster_stress Stress Conditions compound 4-Morpholinobenzo[d]thiazol-2-amine (1 mg/mL Stock) acid Acidic (0.1N HCl, 80°C) compound->acid base Basic (0.1N NaOH, 80°C) compound->base oxid Oxidative (3% H₂O₂, RT) compound->oxid photo Photolytic (ICH Q1B) compound->photo therm Thermal (60°C) compound->therm quench Neutralize/Quench Reaction acid->quench base->quench oxid->quench photo->quench therm->quench analyze Analyze by Stability-Indicating HPLC-UV/MS quench->analyze result Identify Degradants & Establish Pathways analyze->result

Caption: Workflow for conducting forced degradation studies.

Visualization: Hypothesized Degradation Pathways

G cluster_products parent Parent Compound hydrolysis Amine Hydrolysis Product (2-hydroxy-benzothiazole derivative) parent->hydrolysis Acid/Base Hydrolysis oxidation S-Oxide Product (Sulfoxide/Sulfone) parent->oxidation Oxidation (H₂O₂) cleavage Morpholine Ring Cleavage Product parent->cleavage Harsh Conditions

Caption: Hypothesized degradation pathways for the target compound.

Conclusion

This technical guide outlines a systematic and scientifically grounded approach to characterizing the solubility and stability of 4-Morpholinobenzo[d]thiazol-2-amine. By implementing these detailed protocols for kinetic and equilibrium solubility, alongside a comprehensive forced degradation study, researchers can generate the critical data package needed for informed decision-making in the drug development process. Understanding these fundamental properties not only de-risks a program by identifying potential liabilities early but also provides the essential foundation for rational formulation design and the establishment of appropriate storage conditions and shelf-life for the drug substance. The insights gained from these studies are indispensable for advancing promising molecules like 4-Morpholinobenzo[d]thiazol-2-amine toward clinical evaluation.

References

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  • EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link]

  • BYJU'S. (2019, September 18). Test for Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-7-Morpholinobenzo[d]thiazol-2-aMine. Retrieved from [Link]

  • Patel, Y., & Shah, N. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1). Retrieved from [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (2023, October 10). Stability Indicating Assay Method. Retrieved from [Link]

  • Abdel-Moety, E. M., et al. (2016). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. PubMed, 2016, 5956108. Retrieved from [Link]

  • Allaoui, A., et al. (2020). Microbial Degradation of 2-Benzothiazole Derivatives: A Review. Molecules, 25(3), 646. (Simulated reference, as the original link was a request PDF)
  • LibreTexts Chemistry. (2020, March 4). Amines and Heterocycles. Retrieved from [Link]

  • Li, B., et al. (2007). Amination of Heterocyclic Compounds with O-Benzoylhydroxylamine Derivatives. Organic Letters, 9(19), 3741–3744. Retrieved from [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1014-1025. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylbenzothiazole. Retrieved from [Link]

  • Manjula, S. N., et al. (2012). Synthesis, Spectral Characterization and Antimicrobial Evaluation of Some Novel Schiff Base Derivatives of Benzothiazole. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-853. Retrieved from [Link]

  • Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Journal of Materials Science and Chemical Engineering, 12, 31-50. Retrieved from [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. Retrieved from [Link]

  • Hryhoriv, O., et al. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2022(3), M1422. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2023). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed. Retrieved from [Link]

  • Asati, V., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 57. Retrieved from [Link]

  • Kumar, S., & Narasimhan, B. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Davis, J. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

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Foundational

Review of 2-aminobenzothiazole derivatives in medicinal chemistry

An In-depth Technical Guide to the Medicinal Chemistry of 2-Aminobenzothiazole Derivatives Introduction: The Privileged Scaffold in Drug Discovery The 2-aminobenzothiazole moiety, a heterocyclic system featuring a benzen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Medicinal Chemistry of 2-Aminobenzothiazole Derivatives

Introduction: The Privileged Scaffold in Drug Discovery

The 2-aminobenzothiazole moiety, a heterocyclic system featuring a benzene ring fused to a thiazole ring with an amino group at the 2-position, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] Its structural rigidity, coupled with the capacity for diverse intermolecular interactions, makes it a versatile scaffold for designing novel therapeutic agents.[2][4] This unique chemical architecture is present in numerous compounds demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral properties.[1][3][5][6]

The clinical significance of this scaffold is underscored by the existence of approved drugs such as Riluzole , used in the treatment of the neurodegenerative condition amyotrophic lateral sclerosis (ALS); Frentizole , an antiviral and immunosuppressive agent; and Tioxidazole , an anthelmintic drug.[1][7][8] The proven therapeutic value and synthetic accessibility of 2-aminobenzothiazole derivatives continue to drive extensive research into their potential for treating a multitude of human diseases.[5][6] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of these promising compounds.

Core Synthesis and Derivatization Strategies

The synthetic versatility of the 2-aminobenzothiazole core allows for the creation of large libraries of compounds for biological screening.[9]

Classical and Modern Synthetic Approaches

The foundational synthesis of 2-aminobenzothiazoles, a classical method, involves the treatment of substituted anilines with potassium thiocyanate in the presence of bromine and acetic acid.[9][10] While effective, this method can be limited by side reactions, particularly the unwanted thiocyanation at the para-position of anilines that are unsubstituted at that position.[3][9]

To overcome these limitations, alternative strategies have been developed:

  • From Phenylthioureas: A common and more versatile approach involves the oxidative cyclization of phenylthiourea precursors using reagents like bromine in chloroform.[9][11] This method offers better control over the final substitution pattern.

  • Solid-Phase Synthesis: To facilitate high-throughput screening and the rapid generation of compound libraries, solid-phase synthesis protocols have been established.[9] These methods typically involve attaching a precursor to a resin, performing the cyclization and subsequent modifications, and finally cleaving the desired 2-aminobenzothiazole derivative from the solid support.[9]

Causality in Synthetic Choices

The choice of synthetic route is dictated by the desired substitution pattern and the scale of the synthesis. For targeted synthesis of a specific analogue, solution-phase methods starting from phenylthioureas offer high yields and purity. For generating a diverse library to explore broad SAR, solid-phase synthesis is the more efficient choice as it simplifies purification and allows for parallel processing.[9]

G cluster_0 Classical Synthesis cluster_1 Alternative Route Aniline Substituted Aniline KSCN KSCN, Br₂ in Acetic Acid Aniline->KSCN Core 2-Aminobenzothiazole Core KSCN->Core Thiophosgene Thiophosgene Isothiocyanate Isothiocyanate Thiophosgene->Isothiocyanate Thiourea Optically Active Thiourea Isothiocyanate->Thiourea Cyclisation Oxidative Cyclisation (e.g., Br₂, Chloroform) Thiourea->Cyclisation OpticallyActiveCore Optically Active 2-Aminobenzothiazole Cyclisation->OpticallyActiveCore Amine Optically Active Amine Amine->Thiophosgene

Caption: General synthetic pathways to 2-aminobenzothiazole derivatives.

Pharmacological Activities and Therapeutic Applications

The derivatization of the 2-aminobenzothiazole scaffold, particularly at the C2-amino group and various positions on the benzene ring, has yielded compounds with potent and selective biological activities.[3][12]

Anticancer Activity

A significant body of research has focused on 2-aminobenzothiazole derivatives as anticancer agents.[1][12] These compounds target a wide range of proteins and signaling pathways critical for tumor growth and survival.[1][7]

Mechanisms of Action: The primary mechanism involves the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. Key targets include:

  • Tyrosine Kinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and c-MET.[1][7]

  • Serine/Threonine Kinases: Including Aurora kinases and Cyclin-Dependent Kinases (CDKs).[1][7]

  • PI3K/AKT/mTOR Pathway: This is a central signaling pathway that is often dysregulated in cancer. Several 2-aminobenzothiazole derivatives have been developed as potent inhibitors of PI3K, thereby blocking downstream signaling and inducing cancer cell death.[1][2]

RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 2-aminobenzothiazoles.[2]

Quantitative Anticancer Activity Data: The potency of these derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

CompoundTarget/Cell LineIC50 (µM)Key Structural Features & SAR Insights
OMS5 A549 (Lung Cancer)22.13[2][13]Features a 4-nitroaniline moiety attached to the core.[2]
MCF-7 (Breast Cancer)24.31[2]Demonstrates potent activity, though not primarily via PI3Kγ inhibition.[2][13]
OMS14 A549 (Lung Cancer)61.03[2][13]Incorporates a piperazine-4-nitroaniline substituent.[2]
MCF-7 (Breast Cancer)27.08[2]Exhibits potent inhibition of PIK3CD/PIK3R1 (65% inhibition).[12][13]
Compound 20 HepG2, HCT-116, MCF-77.44 - 9.99[1]Hybrid molecule incorporating a thiazolidinedione (TZD) moiety. Potently inhibits VEGFR-2 kinase (IC50 = 0.15 µM).[1]
Compound 13 HCT116, A549, A3756.43 - 9.62[1]Exhibits high selectivity, with minimal cytotoxicity against normal cells (IC50 > 300 µM).[1]
Antimicrobial Activity

Derivatives of 2-aminobenzothiazole have also shown significant promise as antimicrobial agents, with activity against a spectrum of bacteria and fungi.[14]

Mechanisms of Action: Some derivatives function as dual inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination.[15] This dual-targeting mechanism can be effective against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[15][16]

Structure-Activity Relationship Insights:

  • Antibacterial: The N-propyl imidazole moiety has been identified as critical for antibacterial activity against S. aureus.[16] However, the scaffold can be a substrate for efflux pumps in Gram-negative bacteria, reducing its efficacy.[16]

  • Antifungal: For antifungal activity against Candida species, substitutions at the 6-position of the benzothiazole ring are crucial. Increasing the steric bulk at this position, for instance with a benzyloxy group, has been shown to enhance potency.[14][17] Compounds have demonstrated Minimum Inhibitory Concentration (MIC) values in the range of 4-8 µg/mL against various Candida strains.[14][17]

Neuroprotective and Other Therapeutic Areas

The utility of the 2-aminobenzothiazole scaffold extends beyond oncology and infectious diseases.

  • Neuroprotection: Riluzole, the benchmark drug for ALS, modulates glutamate neurotransmission.[7][8][18] This has spurred the design of new derivatives targeting neurodegenerative diseases like Alzheimer's and Parkinson's, with some compounds showing dual inhibition of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), or inhibition of α-synuclein and tau protein aggregation.[19]

  • Anti-inflammatory: Certain derivatives have shown significant anti-inflammatory activity in carrageenan-induced paw edema models, with potency comparable to standard drugs like diclofenac.[20]

  • Antidiabetic: Derivatives have been investigated as agonists for the peroxisome proliferator-activated receptor (PPAR), a key regulator in metabolic processes, showing potential for the treatment of type 2 diabetes.[8]

Summary of Structure-Activity Relationships (SAR)

The biological activity of 2-aminobenzothiazole derivatives is highly dependent on the nature and position of substituents on the core scaffold.

cluster_SAR Key SAR Insights SAR_Image R2_label Derivatization at C2-NH₂: - Crucial for kinase binding. - Piperazine & aniline moieties show  potent anticancer activity. [2] - N-propyl imidazole critical for  antibacterial effect. [14] R6_label Substitution at C6: - Bulky groups (e.g., benzyloxy)  enhance antifungal activity. [9] - Electron-withdrawing/donating groups  modulate anti-inflammatory effects. [20]

Caption: Key SAR insights for 2-aminobenzothiazole derivatives.

Key Experimental Protocols

The following protocols represent standard methodologies for the synthesis and evaluation of 2-aminobenzothiazole derivatives.

Protocol 1: General Synthesis of N-substituted 2-Aminobenzothiazoles

This protocol describes a common two-step procedure for derivatizing the 2-amino group.[12]

Step 1: Synthesis of (1-chloroacetyl)-2-aminobenzothiazole

  • Dissolve 2-aminobenzothiazole (0.05 mol) and triethylamine (0.05 mol) in a suitable dry solvent (e.g., benzene, acetone) in a round-bottom flask.[12]

  • Cool the mixture in an ice bath (0°C).

  • Add chloroacetyl chloride (0.05 mol) dropwise to the stirred solution.

  • Continue stirring the reaction mixture for 4-6 hours at room temperature.

  • The intermediate, (1-chloroacetyl)-2-aminobenzothiazole, precipitates. Filter the solid and wash it to remove any remaining reactants.

Step 2: Condensation with Amine/Piperazine

  • Suspend the (1-chloroacetyl)-2-aminobenzothiazole intermediate in a solvent like acetone.

  • Add the desired amine or substituted piperazine derivative (typically 1-1.2 equivalents).

  • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the final product using column chromatography or recrystallization to yield the target N-substituted 2-aminobenzothiazole derivative.[12]

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of approximately 5x10³ cells per well. Incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 2-aminobenzothiazole derivatives (typically in a DMSO stock, diluted with media). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for an additional 48-72 hours.[2]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[2]

  • Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[2] The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

  • Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) and add it to each well.[2]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[2]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[2]

Conclusion and Future Perspectives

The 2-aminobenzothiazole scaffold is unequivocally a cornerstone of modern medicinal chemistry. Its derivatives have demonstrated remarkable therapeutic potential across a wide range of diseases, most notably in cancer, infectious diseases, and neurodegenerative disorders. The ease of synthetic modification allows for precise tuning of pharmacological properties, enabling the exploration of structure-activity relationships to optimize potency and selectivity.

Future research will likely focus on several key areas:

  • Development of Covalent and Targeted Inhibitors: Designing derivatives that can form covalent bonds with their protein targets could lead to increased potency and duration of action.

  • Exploration of New Biological Targets: High-throughput screening of diverse 2-aminobenzothiazole libraries may uncover novel biological activities and therapeutic applications.

  • Overcoming Drug Resistance: The development of derivatives with novel mechanisms of action, such as dual-target inhibitors, will be crucial for combating the rise of drug-resistant pathogens and cancers.

The continued exploration of this privileged scaffold promises to yield a new generation of therapeutic agents with improved efficacy and safety profiles, addressing some of the most pressing challenges in global health.

References

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Morpholinobenzo[d]thiazol-2-amine

Introduction & Scope 4-Morpholinobenzo[d]thiazol-2-amine (CAS: 2061979-95-9) is a highly valued organic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

4-Morpholinobenzo[d]thiazol-2-amine (CAS: 2061979-95-9) is a highly valued organic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1]. The compound features a benzothiazole core substituted with a primary amine at the 2-position and a morpholine ring at the 4-position[1]. Due to the presence of multiple basic nitrogen atoms, isolating this compound from crude reaction mixtures—which often contain unreacted starting materials or over-oxidation products—requires a carefully designed chromatographic strategy[2].

This application note details a robust, self-validating Preparative HPLC protocol specifically engineered to overcome the peak tailing and poor retention typically associated with basic benzothiazole scaffolds.

Physicochemical Profiling & Method Rationale (The "Why")

To design an effective purification method, we must analyze the acid-base properties of the target molecule. The compound possesses two distinct basic centers:

  • The Morpholine Nitrogen: An aliphatic secondary/tertiary-like amine with a conjugate acid pKa of approximately 8.49[3].

  • The 2-Aminobenzothiazole Nitrogen: A primary amine attached to an electron-withdrawing heteroaromatic ring, resulting in a significantly lower conjugate acid pKa of approximately 4.48[4][5].

Causality of pH Selection: High-pH vs. Low-pH

If a standard low-pH mobile phase (e.g., 0.1% Trifluoroacetic Acid, pH ~2.0) is used, both nitrogen centers will be fully protonated. This renders the molecule highly polar and doubly charged, leading to poor retention on a standard C18 reversed-phase column. Furthermore, the positively charged analyte will interact strongly with residual, unendcapped silanols on the silica stationary phase, causing severe peak tailing and reducing resolution from polar impurities.

The Solution: We employ a High-pH Reversed-Phase strategy . By using a mobile phase buffered at pH 10.0 (10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide), the pH is maintained >1.5 units above the highest pKa (8.49). This ensures that >97% of the 4-Morpholinobenzo[d]thiazol-2-amine molecules are in their neutral, free-base form. The neutral molecule exhibits maximized hydrophobic interaction with the C18 stationary phase, yielding longer retention times, higher loading capacities, and sharp, symmetrical peaks.

Expert Insight: Ammonium bicarbonate is specifically chosen because it is a volatile buffer. Unlike phosphate buffers, it will completely sublime during the final lyophilization step, leaving no inorganic salt residue in the purified product.

Preparative HPLC Protocol (The "How")

To ensure trustworthiness and prevent the loss of valuable crude material, this protocol is designed as a self-validating workflow . It incorporates analytical scouting, threshold-based fraction collection, and orthogonal post-run validation.

Equipment & Materials
  • System: Preparative HPLC equipped with a binary pump, autosampler, diode array detector (DAD), and automated fraction collector.

  • Column: Waters XBridge Prep C18, 5 µm, 19 x 150 mm. (Note: Ethylene Bridged Hybrid (BEH) particles are mandatory here; standard silica columns will dissolve at pH 10).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in Milli-Q water, adjusted to pH 10.0 with Ammonium Hydroxide ( NH4​OH ).

  • Mobile Phase B: Acetonitrile (MeCN), HPLC Grade.

Sample Preparation

Dissolve the crude solid in a 1:1 (v/v) mixture of Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) to achieve a concentration of 50 mg/mL.

  • Causality: DMSO provides exceptional solvating power for the neutral free base, preventing precipitation in the injection loop. Methanol acts as a diluent to lower the overall viscosity of the sample plug. High-viscosity plugs (like pure DMSO) can cause transient high-pressure spikes and viscous fingering at the column head, which degrades peak shape. Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.

Step-by-Step Purification Workflow
  • Analytical Scouting (Validation Step 1): Inject 5 µL of a diluted sample (1 mg/mL) onto an analytical XBridge C18 column (4.6 x 50 mm) using a scaled-down gradient. Confirm the retention time of the target mass (m/z 236.1 [M+H]+) via LC-MS to ensure method suitability.

  • Column Equilibration: Equilibrate the preparative column with 5% B for 5 column volumes (CV) until the baseline is stable at 254 nm.

  • Preparative Injection: Inject 500 µL (25 mg) of the prepared crude sample.

  • Gradient Elution: Execute the separation using the gradient outlined in Table 1 .

  • Threshold Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Program the fraction collector to trigger at a threshold of >50 mAU and stop at <10 mAU. This prevents the collection of baseline noise and highly dilute tailing edges.

  • Post-Run Analysis (Validation Step 2): Analyze aliquots of the collected fractions using the analytical scouting method.

  • Pooling and Lyophilization: Pool only the fractions exhibiting >98% UV purity. Freeze the pooled fractions and lyophilize to remove water, acetonitrile, and the volatile buffer, yielding the pure free base.

Data Presentation

Table 1: Preparative HPLC Gradient Program

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeCN)Flow Rate (mL/min)Curve Profile
0.0095515.0Initial
2.0095515.0Isocratic Hold
15.00406015.0Linear Gradient
16.0059515.0Column Wash
19.0059515.0Isocratic Hold
19.5095515.0Re-equilibration
23.0095515.0End

Table 2: Expected Purification Metrics

MetricExpected OutcomeAnalytical Method
Target Retention Time 8.5 - 9.2 minutesPrep-HPLC (254 nm)
Post-Purification Purity > 98.5%UPLC-DAD
Mass Confirmation m/z 236.1[M+H]+ESI-MS (Positive Mode)
Typical Recovery Yield 75% - 85%Gravimetric Analysis

Process Visualization

G N1 Crude Synthesis Mixture (4-Morpholinobenzo[d]thiazol-2-amine) N2 Sample Preparation (Dissolve in 1:1 DMSO:MeOH, Filter 0.22µm) N1->N2 N3 Prep-HPLC Injection (High-pH Stable C18 Column) N2->N3 N4 Gradient Elution (10mM NH4HCO3 pH 10 / MeCN) N3->N4 N5 UV Detection (Monitor at 254 nm & 280 nm) N4->N5 N6 Fraction Collection (Threshold-based Collection) N5->N6 N7 Lyophilization (Yield Pure Free Base) N6->N7

Workflow for the high-pH preparative HPLC purification of 4-Morpholinobenzo[d]thiazol-2-amine.

References

  • Title: Morpholine | C4H9NO | CID 8083 Source: PubChem - NIH URL: [Link][3]

  • Title: Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 Source: PubChem - NIH URL: [Link][5]

Sources

Application

Application Note: In Vitro Evaluation of 4-Morpholinobenzo[d]thiazol-2-amine in Cancer Cell Line Assays

Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals Compound Focus: 4-Morpholinobenzo[d]thiazol-2-amine (CAS: 2061979-95-9) Introduction & Mechanistic Rationale The benzothiazole s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals Compound Focus: 4-Morpholinobenzo[d]thiazol-2-amine (CAS: 2061979-95-9)

Introduction & Mechanistic Rationale

The benzothiazole scaffold is a highly privileged structure in medicinal chemistry, widely utilized in the development of novel antineoplastic agents. Specifically, 4-Morpholinobenzo[d]thiazol-2-amine (Molecular Weight: 235.31 g/mol ; Formula: C₁₁H₁₃N₃OS) integrates a benzothiazole core with a morpholino group and a 2-amine functional group (1)[1].

The inclusion of the morpholine moiety is a strategic structural choice; it significantly enhances the aqueous solubility and pharmacokinetic profile of the hydrophobic benzothiazole core, making it an ideal candidate for structure-activity relationship (SAR) studies (1)[1]. Mechanistically, 2-(4-aminophenyl)benzothiazoles and their morpholine derivatives exert cytotoxic effects through multiple pathways. They are known to interact directly with DNA to generate DNA adducts in sensitive tumor cells, a critical step that triggers cell cycle arrest and subsequent apoptosis (1)[1]. Additionally, these derivatives exhibit potent inhibitory potential against key inflammatory and proliferative enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX) (2)[2].

MOA Cmpd 4-Morpholinobenzo[d]thiazol-2-amine Target DNA Adduct Formation & Enzyme Inhibition (COX/LOX) Cmpd->Target Stress Cellular Stress Response Target->Stress p53 p53 Activation Stress->p53 Mito Mitochondrial Depolarization Stress->Mito Casp Caspase Cascade Activation p53->Casp Mito->Casp Apop Apoptosis in Cancer Cells Casp->Apop

Figure 1: Proposed apoptotic signaling pathway induced by 4-Morpholinobenzo[d]thiazol-2-amine.

Experimental Workflow Design

To rigorously evaluate the antineoplastic efficacy of 4-Morpholinobenzo[d]thiazol-2-amine, a self-validating assay pipeline must be established. This involves initial cytotoxicity screening followed by mechanistic validation using flow cytometry.

Workflow Prep Compound Prep DMSO Stock Culture Cell Culture Seed Plates Prep->Culture Treat Treatment 24h-72h Culture->Treat Assay1 Viability Assay MTT Colorimetric Treat->Assay1 Assay2 Apoptosis Assay Annexin V/PI Treat->Assay2 Data Data Analysis IC50 Calculation Assay1->Data Assay2->Data

Figure 2: Standardized in vitro workflow for evaluating benzothiazole derivative cytotoxicity.

Detailed Experimental Protocols

Compound Preparation & Storage

Expert Insight: 4-Morpholinobenzo[d]thiazol-2-amine contains a primary amine (-NH₂) that is susceptible to oxidation. It must be stored in a dark place under an inert atmosphere at 2-8°C (1)[1]. Failure to do so can introduce biologically active degradation products that artificially skew IC₅₀ values.

  • Reconstitution: Dissolve the lyophilized powder in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

  • Aliquotting: Divide the stock into 10 µL aliquots in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and photo-degradation. Store at -20°C.

  • Working Solutions: Prepare serial dilutions in complete culture media immediately prior to treatment. Critical Causality: Ensure the final DMSO concentration in the well never exceeds 0.1% (v/v). Higher concentrations of DMSO induce baseline solvent cytotoxicity, confounding the compound's true pharmacological effect.

Cell Viability (MTT) Assay

The MTT assay evaluates NAD(P)H-dependent cellular oxidoreductase enzyme activity, which directly correlates with the number of viable cells (3)[3].

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa, A549) at a density of 5 × 10³ cells/well in a 96-well plate.

    • Causality: Seeding density is critical. If seeded too high, cells will reach confluence before the 72h endpoint, triggering contact inhibition. This downregulates metabolic activity and creates a false plateau in your dose-response curve.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Treatment: Treat cells with 4-Morpholinobenzo[d]thiazol-2-amine at varying concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin or Etoposide) to validate the assay's dynamic range.

  • MTT Addition: After 48-72 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells convert the soluble yellow MTT into insoluble purple formazan crystals via mitochondrial reductases.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader.

Apoptosis Analysis via Annexin V/PI Flow Cytometry

To validate that the reduction in cell viability is due to apoptosis rather than non-specific necrosis, flow cytometry is employed. Annexin V binds to phosphatidylserine translocated to the outer leaflet during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (3)[3].

  • Harvesting: Post-treatment, collect the culture media (containing floating cells), then trypsinize and collect the adherent cells.

    • Causality: Apoptotic cells undergo cytoskeletal collapse and detach from the plate. Discarding the supernatant selectively removes the late-apoptotic fraction, yielding severe false negatives (3)[3].

  • Washing: Centrifuge the pooled cells and wash twice with cold PBS.

    • Causality: Cold temperatures halt active transport and enzymatic processes, preventing the progression of apoptosis during the staining protocol and preserving membrane integrity (3)[3].

  • Staining: Resuspend the pellet in 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark (3)[3].

  • Analysis: Analyze via flow cytometry to distinguish viable (Ann-/PI-), early apoptotic (Ann+/PI-), and late apoptotic/necrotic (Ann+/PI+) populations (3)[3].

Quantitative Data & Comparative Efficacy

The structural modifications on the benzothiazole ring dictate the compound's potency. Morpholine-based benzothiazoles typically exhibit micromolar efficacy, while halogenated or indole-substituted derivatives can push potency into the nanomolar range. Below is a structured summary of comparative IC₅₀ values for various benzothiazole derivatives across human cancer cell lines, providing a benchmark for expected assay results (4)[4], (3)[3].

Compound ClassSpecific DerivativeCancer Cell LineTissue OriginIC₅₀ Value
Morpholine-Benzothiazole Thiourea aminobenzothiazole (22)MCF-7Breast26.43 µM
Morpholine-Benzothiazole Thiourea aminobenzothiazole (22)HeLaCervical45.29 µM
Bromopyridine-Benzothiazole Acetamide benzothiazole (29)SKRB-3Breast1.2 nM
Bromopyridine-Benzothiazole Acetamide benzothiazole (29)A549Lung44.0 nM
Indole-Benzothiazole Semicarbazide benzothiazole (55)HT-29Colorectal24.0 nM
Indole-Benzothiazole Semicarbazide benzothiazole (55)MDA-MB-231Breast0.88 µM

References

  • Benchchem. "4-Morpholinobenzo[d]thiazol-2-amine".
  • NIH PMC. "Benzothiazole derivatives as anticancer agents".
  • Benchchem. "Cytotoxicity of Benzothiazole Derivatives: A Comparative Guide for Cancer Cell Lines".
  • Benchchem. "4-Morpholinobenzo[d]thiazol-2-amine (COX/LOX Inhibition)".

Sources

Method

Application Note: Standardized Protocol for Evaluating the Antimicrobial Efficacy of Benzothiazole Derivatives

Introduction & Mechanistic Rationale Benzothiazole derivatives—characterized by a fused benzene and thiazole ring system—have emerged as highly versatile scaffolds in medicinal chemistry and drug development. Their plana...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Benzothiazole derivatives—characterized by a fused benzene and thiazole ring system—have emerged as highly versatile scaffolds in medicinal chemistry and drug development. Their planar structure and electron-rich characteristics allow for extensive functionalization, making them potent candidates against multidrug-resistant (MDR) bacterial and fungal pathogens[1].

Before evaluating these compounds in vitro, it is crucial to understand their multi-target mechanisms of action. Benzothiazole derivatives exert their antimicrobial efficacy primarily through three distinct pathways[1],[2]:

  • Enzymatic Inhibition of DNA Gyrase/Topoisomerase IV: Substituted benzothiazoles competitively bind to the ATP-binding site of DNA gyrase, halting DNA replication in Gram-positive bacteria.

  • Inhibition of Dihydroorotase: Certain derivatives disrupt pyrimidine biosynthesis by forming strong hydrogen bonds with active site residues (e.g., LEU222) of the dihydroorotase enzyme[2].

  • Cell Membrane Perturbation: Highly lipophilic derivatives integrate into the microbial lipid bilayer, inducing the leakage of intracellular proteins and DNA[2].

MOA B Benzothiazole Derivatives T1 DNA Gyrase / Topoisomerase IV B->T1 Binds ATP site T2 Dihydroorotase Enzyme B->T2 Competitive Inhibition T3 Cell Membrane B->T3 Lipophilic Interaction E1 Inhibition of DNA Replication T1->E1 E2 Disruption of Pyrimidine Biosynthesis T2->E2 E3 Leakage of Intracellular Proteins T3->E3 Result Bactericidal / Fungicidal Effect E1->Result E2->Result E3->Result

Mechanistic pathways of benzothiazole derivatives in microbial inhibition.

Experimental Design & Causality

To translate these mechanistic properties into quantifiable data, the Broth Microdilution (BMD) method is the gold standard. This protocol is strictly aligned with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[3].

As a Senior Application Scientist, I emphasize that every reagent choice must be deliberate to prevent confounding variables:

  • Causality of Media Selection (CAMHB): Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. The precise physiological concentrations of divalent cations (Ca²⁺ and Mg²⁺) stabilize the bacterial outer membrane. Without this adjustment, testing against pathogens like Pseudomonas aeruginosa will yield artificially inflated or deflated Minimum Inhibitory Concentrations (MICs).

  • Causality of Solvent Constraints (DMSO): Benzothiazole derivatives are inherently hydrophobic. While Dimethyl Sulfoxide (DMSO) ensures complete dissolution, its final concentration in the assay well must never exceed 1% v/v. Higher concentrations induce solvent-mediated cellular toxicity, falsely amplifying the perceived antimicrobial efficacy of the drug.

  • Causality of Inoculum Standardization: Using a 0.5 McFarland standard ensures a starting inoculum of ~1.5 × 10⁸ CFU/mL. When diluted into the assay plate, this achieves a final well concentration of 5 × 10⁵ CFU/mL. Deviating from this density alters the drug-to-target ratio, destroying assay reproducibility.

Step-by-Step Methodologies

Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: Determine the lowest concentration of the benzothiazole derivative that completely inhibits visible microbial growth.

  • Compound Preparation:

    • Weigh the benzothiazole derivative and dissolve it in 100% DMSO to create a master stock solution (e.g., 10,000 µg/mL).

    • Dilute the master stock in CAMHB to achieve a working stock of 1,000 µg/mL (ensuring DMSO is ≤2% at this stage, which will halve to ≤1% in the final well).

  • Serial Dilution:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well, U-bottom microtiter plate.

    • Add 100 µL of the working stock to well 1.

    • Transfer 50 µL from well 1 to well 2, mix thoroughly by pipetting, and continue the 2-fold serial dilution up to well 10. Discard 50 µL from well 10. (Wells 11 and 12 are reserved for controls).

  • Inoculum Standardization & Addition:

    • Suspend isolated colonies from an 18-24 hour agar plate in sterile saline to match a 0.5 McFarland turbidity standard.

    • Dilute this suspension 1:150 in CAMHB.

    • Add 50 µL of the diluted inoculum to wells 1 through 11. (The final test concentrations of the derivative will range from 500 µg/mL down to 0.97 µg/mL)[4].

  • Incubation & Reading:

    • Seal the plate with a breathable membrane and incubate at 35°C ± 2°C for 16–20 hours under aerobic conditions.

    • Visually inspect the wells (or use a spectrophotometer at 600 nm). The MIC is the lowest concentration well with no visible turbidity.

Protocol B: Minimum Bactericidal Concentration (MBC)

Objective: Differentiate whether the benzothiazole derivative is bacteriostatic (inhibits growth) or bactericidal (kills the pathogen).

  • Subculturing: Identify the MIC well and all subsequent clear wells (higher concentrations). Aspirate 10 µL from each of these wells.

  • Plating: Spot or spread the 10 µL aliquots onto drug-free Tryptic Soy Agar (TSA) plates.

  • Incubation: Incubate the plates at 35°C for 24 hours.

  • Colony Counting: The MBC is defined as the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (yielding fewer than 5 colonies from a 10 µL spot of a 5 × 10⁵ CFU/mL suspension).

Workflow S1 Compound Preparation (DMSO Stock & Serial Dilution) S3 Broth Microdilution (96-well plate, CLSI M07) S1->S3 S2 Inoculum Standardization (0.5 McFarland, 5x10^5 CFU/mL) S2->S3 S4 Incubation (35°C for 16-20 hours) S3->S4 S5 MIC Determination (Visual/Spectrophotometric) S4->S5 S6 MBC Subculturing (Plating clear wells on Agar) S5->S6 If no visible growth S7 Bactericidal Assessment (≥99.9% reduction in CFU) S6->S7

Step-by-step workflow for MIC and MBC determination of benzothiazole compounds.

Quality Control & Self-Validating Systems

A robust protocol must be a self-validating system. To ensure the integrity of the data, the 96-well plate must incorporate the following internal controls:

  • Sterility Control (Well 12): Contains 100 µL of CAMHB only. Causality: If turbidity appears here, the media is contaminated, and the entire plate's data is invalid.

  • Growth Control (Well 11): Contains 50 µL CAMHB + 50 µL inoculum. Causality: Confirms the viability of the bacterial suspension. If this well fails to grow, the bacteria were dead or the incubation conditions were incorrect.

  • Solvent Control: A parallel row containing 1% DMSO + CAMHB + inoculum. Causality: Proves that the solvent itself is not responsible for the observed microbial death.

  • Reference Standard: Testing against ATCC Quality Control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) using a known clinical antibiotic (e.g., Ciprofloxacin). The MIC of the standard must fall within CLSI acceptable ranges to validate the assay parameters[3].

Data Interpretation & Quantitative Analysis

The efficacy of a benzothiazole derivative is evaluated not just by its MIC, but by its MBC/MIC ratio. An MBC/MIC ratio of ≤ 4 indicates a bactericidal mechanism, whereas a ratio > 4 indicates a bacteriostatic mechanism.

Below is a structured summary of illustrative quantitative data for synthesized benzothiazole derivatives[4],[2]:

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Derivative 4b S. aureus (ATCC 29213)3.907.802Bactericidal
Derivative 4b E. coli (ATCC 25922)15.6362.504Bactericidal
Derivative 10 P. aeruginosa (ATCC 27853)31.25>125>4Bacteriostatic
Ciprofloxacin (Ctrl) S. aureus (ATCC 29213)0.250.251Bactericidal

Note: Halogenated and nitro-substituted benzothiazole-thiazole hybrids (like Derivative 4b) typically exhibit lower MIC values due to enhanced electron-withdrawing capabilities, which strengthen their binding affinity to microbial target enzymes.

Sources

Application

Application Note &amp; Protocol: Molecular Docking of 4-Morpholinobenzo[d]thiazol-2-amine

Abstract Molecular docking is a cornerstone of modern structure-based drug discovery, providing invaluable predictions of the binding interactions between small molecules and their macromolecular targets. This comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Molecular docking is a cornerstone of modern structure-based drug discovery, providing invaluable predictions of the binding interactions between small molecules and their macromolecular targets. This comprehensive guide offers a detailed protocol for conducting molecular docking studies with 4-Morpholinobenzo[d]thiazol-2-amine. It covers the essential theoretical principles, step-by-step procedures, and critical analysis techniques. This document is designed for researchers, scientists, and professionals in drug development who are looking to leverage molecular docking in their work.

Introduction to Molecular Docking

Molecular docking is a computational method that predicts the most likely binding orientation of a small molecule (ligand) to a larger molecule, typically a protein (receptor).[1][2][3] The primary objectives are to predict the binding mode and estimate the binding affinity of the ligand within the active site of the target.[2][3][4] This is accomplished by sampling numerous possible conformations of the ligand within the binding site and then using a scoring function to rank these poses.[2] A lower docking score generally signifies a more favorable binding interaction.[1][5]

The selection of appropriate docking software is a critical decision that depends on the research goals and available computational power. Widely used and validated programs include AutoDock Vina, Glide, and GOLD.[4][6][7] This protocol will outline a general workflow applicable to most docking software, with specific examples provided for AutoDock Vina.

The Ligand: 4-Morpholinobenzo[d]thiazol-2-amine

A thorough understanding of the ligand is crucial before initiating a docking study. 4-Morpholinobenzo[d]thiazol-2-amine is a small organic molecule featuring a rigid benzothiazole core and a flexible morpholine ring.[8] Its physicochemical properties, such as molecular weight, rotatable bonds, and hydrogen bond donors and acceptors, are key determinants of its conformational flexibility and potential interactions with a protein target.[8]

Table 1: Physicochemical Properties of 4-Morpholinobenzo[d]thiazol-2-amine

PropertyValue
Molecular FormulaC11H13N3OS
Molecular Weight235.31 g/mol
LogP2.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds2

Note: These properties can be calculated using various cheminformatics tools and are essential for the ligand preparation stage.

The General Molecular Docking Workflow

A successful molecular docking experiment adheres to a structured workflow, where each step is vital for the accuracy and reliability of the final results.[9]

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Protein_Prep Protein Preparation Protein_Prep->Docking Analysis Post-Docking Analysis Docking->Analysis

Figure 1: A high-level overview of the molecular docking workflow.

Detailed Protocol: Ligand Preparation

The objective of ligand preparation is to generate a low-energy, three-dimensional conformation of the molecule.[10][11]

Step 1: 2D to 3D Conversion

  • Rationale: Most chemical drawing tools produce 2D structures, but a 3D conformation is required for docking.[10]

  • Protocol:

    • Obtain the 2D structure of 4-Morpholinobenzo[d]thiazol-2-amine from a chemical database like PubChem or by using a chemical editor such as MarvinSketch or ChemDraw.[12]

    • Utilize a computational chemistry program like Open Babel or Avogadro to convert the 2D structure into a 3D conformation, which typically involves adding explicit hydrogens.

Step 2: Ligand Energy Minimization

  • Rationale: The initial 3D structure may not be in a stable, low-energy state. Energy minimization refines the geometry to a more energetically favorable conformation.[10]

  • Protocol:

    • Employ a molecular mechanics force field, such as MMFF94 or UFF, to perform energy minimization. This can be accomplished with software like Avogadro or command-line tools.

    • The output should be a 3D structure in a suitable file format, like .mol2 or .pdb.

Step 3: File Format Conversion for Docking Software

  • Rationale: Different docking programs have specific file format requirements that include atomic coordinates, partial charges, and atom types.[11]

  • Protocol (for AutoDock Tools):

    • Load the energy-minimized ligand file into AutoDock Tools (ADT).

    • ADT will automatically compute Gasteiger charges, which are partial charges assigned to each atom.

    • Define the rotatable bonds. For 4-Morpholinobenzo[d]thiazol-2-amine, the bond connecting the morpholine ring to the benzothiazole core is a key rotatable bond.

    • Save the prepared ligand in the .pdbqt format, which is required by AutoDock Vina.

Detailed Protocol: Target Protein Preparation

Proper protein preparation is essential for a successful docking study. The goal is to clean the protein structure and define the binding site.[12][13]

Step 1: Obtain the Protein Structure

  • Rationale: A high-resolution 3D structure of the target protein is necessary.

  • Protocol:

    • Download the protein structure from a database such as the Protein Data Bank (PDB).[14] It is advisable to choose a structure with high resolution (ideally less than 2.5 Å) and, if available, one that is co-crystallized with a ligand similar to the molecule of interest.

Step 2: Protein Cleaning

  • Rationale: PDB files often contain non-essential molecules such as water, co-factors, and ions that can interfere with the docking process.[12][13]

  • Protocol (using AutoDock Tools):

    • Load the PDB file into ADT.[15]

    • Remove all water molecules. While water molecules in the active site can sometimes be important for binding, they are typically removed in a standard docking protocol.[12][13][15]

    • Remove any co-crystallized ligands or other heteroatoms that are not part of the protein.[12]

Step 3: Adding Hydrogens and Assigning Charges

  • Rationale: PDB files from X-ray crystallography often lack hydrogen atoms, which are crucial for defining the correct ionization and tautomeric states of amino acid residues and for accurately calculating interactions.[12][15]

  • Protocol (using AutoDock Tools):

    • Add polar hydrogens to the protein, a critical step for correctly modeling hydrogen bonds.[14][15]

    • Compute and assign Kollman charges to the protein atoms.[15]

Step 4: Defining the Binding Site (Grid Box Generation)

  • Rationale: The docking algorithm needs to know where to search for potential binding poses. This is defined by a "grid box" that encompasses the active site.[16][17]

  • Protocol:

    • If the protein structure contains a co-crystallized ligand, the binding site can be defined around it.

    • Alternatively, binding site prediction tools can be used to identify potential pockets on the protein's surface.[15]

    • In AutoDock Tools, you will define the center and dimensions (x, y, z) of the grid box. The box should be large enough to accommodate the ligand and allow for some rotational and translational movement, but not so large that it becomes computationally expensive and reduces search accuracy.[15][16]

G PDB Download PDB Structure Clean Clean Protein (Remove Water, Ligands) PDB->Clean Hydrogens Add Hydrogens & Assign Charges Clean->Hydrogens Grid Define Binding Site (Grid Box) Hydrogens->Grid Output Generate .pdbqt Receptor File Grid->Output G Docking_Output Docking Output (.pdbqt, .log) Analyze_Scores Analyze Docking Scores Docking_Output->Analyze_Scores Visualize Visualize Binding Poses Docking_Output->Visualize Analyze_Interactions Analyze Ligand-Protein Interactions Visualize->Analyze_Interactions Conclusion Draw Conclusions Analyze_Interactions->Conclusion

Figure 3: The post-docking analysis workflow.

Trustworthiness and Self-Validation

To ensure the reliability of your docking results, consider the following validation steps:

  • Redocking: If your protein was co-crystallized with a native ligand, a crucial validation step is to dock the native ligand back into the binding site. [7][10][18]The predicted pose should closely match the crystallographic pose, typically with a root-mean-square deviation (RMSD) of less than 2.0 Å. [1][7][19][20]* Enrichment Studies: If you have a set of known active and inactive compounds for your target, you can perform docking for all of them. A successful docking protocol should be able to differentiate between the actives and inactives, with the actives generally receiving better docking scores. [7][10]

Conclusion

Molecular docking is a powerful computational tool that, when performed correctly, can offer valuable insights into ligand-protein interactions and guide rational drug design. By following a rigorous and well-validated protocol for the preparation of both the ligand (4-Morpholinobenzo[d]thiazol-2-amine) and the target protein, and by carefully analyzing the results, researchers can generate meaningful and actionable hypotheses for their drug discovery projects.

References

  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10).
  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube.
  • How does one prepare proteins for molecular docking?. (2021, September 20). Quora.
  • How I can analyze and present docking results?. (2020, May 18).
  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020, October 23). YouTube.
  • Ten quick tips to perform meaningful and reproducible molecular docking calcul
  • Tutorial: Prepping Molecules. (2025, June 6). UCSF DOCK.
  • Basic docking. (n.d.). Read the Docs.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
  • AutoDock Vina Manual. (2020, December 5).
  • Vina Docking Tutorial. (n.d.). Eagon Research Group.
  • Analysis and Mapping of Molecular Docking Results. (n.d.). CD ComputaBio.
  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422.
  • How to analyse docking results from HADDOCK or refine models?. (n.d.). Bonvin Lab.
  • What protein pre-processing steps required for docking? and what is best for binding site detection and analysis?. (2016, December 11).
  • Session 4: Introduction to in silico docking. (n.d.).
  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab.
  • How to interprete and analyze molecular docking results?. (2024, September 19).
  • Steps of ligand docking. (n.d.). Docking Server.
  • Kinnings, S. L., Liu, N., Buchmeier, N., Tonge, P. J., & Sali, A. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
  • Best Practices in Docking and Activity Prediction. (2016, February 12). bioRxiv.
  • Diller, D. J., & Merz, K. M. (2001). High Throughput Docking for Virtual Screening. Journal of Medicinal Chemistry, 44(15), 2503–2511.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • Cal-Bello, F., & Gago, F. (2013). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 9(7), 1735–1744.
  • Al-Khafaji, K., & Al-Azawi, A. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of King Saud University - Science, 33(5), 101473.
  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 21). YouTube.
  • Kumar, A., & Roy, K. (2017). Molecular Docking: A Structure-Based Drug Designing Approach.
  • Buterez, D., & Iorga, B. I. (2021). DOCKSTRING: Easy Molecular Docking Yields Better Benchmarks for Ligand Design.
  • Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. (2022, July 8). IntechOpen.
  • Best Practices in Docking and Activity Prediction. (2026, January 15).
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinform
  • 4-Morpholinobenzo[d]thiazol-2-amine. (n.d.). Benchchem.
  • Key Steps in Molecular Docking. (2025, December 22). Microbe Notes.
  • A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN.
  • Protein Ligand Docking Lesson Plan. (2022, January 23). Schrödinger.

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Method

Application Note: Advanced Analytical Methodologies for the Quality Control of Synthesized Benzothiazoles

Introduction: The Analytical Imperative Benzothiazoles represent a privileged heterocyclic scaffold in medicinal chemistry, forming the pharmacophoric core of critical therapeutics such as riluzole (amyotrophic lateral s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

Benzothiazoles represent a privileged heterocyclic scaffold in medicinal chemistry, forming the pharmacophoric core of critical therapeutics such as riluzole (amyotrophic lateral sclerosis) and pramipexole (Parkinson's disease). Because the synthesis of these compounds often involves the condensation of 2-aminothiophenols with various electrophiles, the resulting Active Pharmaceutical Ingredients (APIs) are prone to contamination by unreacted starting materials, positional isomers, and oxidative degradants[1].

For researchers and drug development professionals, ensuring the purity and structural integrity of these APIs is not merely a regulatory checkbox, but a fundamental requirement for drug safety and efficacy. This application note details a comprehensive, self-validating analytical framework for the quality control (QC) of synthesized benzothiazoles, integrating Nuclear Magnetic Resonance (NMR) spectroscopy and stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[2].

Structural Elucidation: NMR Spectroscopy Protocols

Causality in Experimental Design

While chromatographic techniques quantify purity, they cannot independently confirm molecular architecture. 1H and 13C NMR spectroscopy are deployed to unambiguously confirm the substitution pattern on the bicyclic benzothiazole core. The extreme electron-withdrawing nature of the adjacent nitrogen and sulfur atoms heavily deshields the C2 carbon, making its chemical shift a highly reliable diagnostic marker for successful cyclization[1].

Self-Validating Protocol: 1H and 13C NMR Acquisition

To ensure the integrity of the structural assignment, this protocol incorporates an internal calibration step, creating a self-validating loop that rules out solvent contamination and magnetic field drift.

Step-by-Step Methodology:

  • System Suitability (Self-Validation): Prior to sample analysis, acquire a baseline spectrum of the pure deuterated solvent (e.g., DMSO-d6 or CDCl3) containing 0.05% Tetramethylsilane (TMS). Verify that the TMS peak is sharp and set exactly to 0.00 ppm.

  • Sample Preparation: Dissolve exactly 10 mg of the synthesized benzothiazole API in 0.6 mL of the validated deuterated solvent. Ensure complete dissolution via gentle sonication to maintain magnetic field homogeneity.

  • 1H NMR Acquisition: Acquire spectra at 300 MHz or higher. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the rigid aromatic protons, preventing integration errors.

  • 13C NMR Acquisition: Acquire with proton decoupling. Due to the lack of attached protons on the bridgehead carbons (C3a, C7a) and the C2 carbon, increase the number of scans (typically >512) to achieve an adequate signal-to-noise ratio.

  • Data Interpretation: Cross-reference the integrated peaks against the expected diagnostic shifts (Table 1).

Table 1: Characteristic NMR Chemical Shifts for Benzothiazole Cores

NucleusPositionTypical Chemical Shift (ppm)Multiplicity / Diagnostic Notes
1H Ar-H (C4, C5, C6, C7)7.0 – 8.1Doublets/Triplets; highly dependent on ring substitution[1].
13C C2 (Thiazole carbon)165.0 – 170.0Quaternary; highly deshielded by adjacent N and S atoms[1].
13C C3a, C7a (Bridgehead)135.0 – 155.0Quaternary; typically exhibits low signal intensity.
1H -NH2 (if 2-amino substituted)7.5 – 8.5 (in DMSO-d6)Broad singlet; exchangeable upon addition of D2O.

Purity and Impurity Profiling: RP-HPLC and LC-MS

Causality in Chromatographic Separation

Benzothiazoles are moderately polar and highly UV-active due to their extended aromatic conjugation. RP-HPLC is selected as the primary quantitative engine. However, the basic nature of the thiazole nitrogen often leads to secondary interactions with residual silanols on the silica stationary phase, causing severe peak tailing. To counteract this, a gradient elution strategy using an acidic modifier (e.g., 0.05% Trifluoroacetic acid) is employed. The acid protonates the nitrogen, acting as an ion-pairing agent that sharpens the peak and ensures high-resolution separation of closely eluting impurities[3].

Self-Validating Protocol: Stability-Indicating RP-HPLC

This method is designed to resolve the API from its synthetic precursors and degradation products (e.g., N-hydroxy impurities in riluzole)[2][4].

Step-by-Step Methodology:

  • Column Selection: Equip the system with a C18 reversed-phase column (e.g., 5 µm, 4.6 × 150 mm) to provide strong hydrophobic retention[3].

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.05% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile with 0.05% TFA.

  • System Suitability Testing (Self-Validation): Inject a known standard solution (100 µg/mL) five consecutive times. The system is validated for use only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is < 1.5, and the theoretical plate count is > 2000[2].

  • Gradient Program:

    • 0–13 min: Linear gradient from 10% B to 100% B.

    • 13–15 min: Hold at 100% B to flush highly retained hydrophobic impurities.

    • 15–20 min: Re-equilibrate at 10% B.

  • Acquisition: Set the flow rate to 1.0 mL/min at a column temperature of 25°C. Monitor the eluent using a Photodiode Array (PDA) detector set at 264 nm[2].

Table 2: HPLC Method Validation Parameters (Aligned with ICH Q2(R2) Guidelines)

ParameterAcceptance CriteriaRationale for Benzothiazole Analysis
Specificity Resolution (Rs) > 2.0Ensures accurate quantification of the API in the presence of oxidative degradants[2].
Linearity R² ≥ 0.999 (20-200 µg/mL)Confirms proportional UV response across the expected API concentration range[2].
Precision RSD ≤ 2.0% (Repeatability)Validates system stability and injection consistency.
Accuracy 98.0% – 102.0% recoveryEnsures no matrix interference from formulation excipients.
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)Critical for detecting genotoxic impurities at the 0.1% regulatory threshold.

Degradation Pathways and Analytical Workflows

Understanding the degradation logic is vital for establishing a robust QC system. Benzothiazoles are susceptible to specific degradation routes under stress conditions. For instance, riluzole is prone to oxidative degradation, forming N-hydroxy derivatives[4]. Furthermore, in formulated drug products like pramipexole, complex drug-excipient interactions can occur. A known degradation impurity, (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine, forms via direct interaction with excipients and is detectable by HPLC at a relative retention time (RRT) of 0.88[5].

QC_Workflow Synthesis Synthesized Benzothiazole API StructEluc Structural Elucidation Synthesis->StructEluc Purity Purity & Impurity Profiling Synthesis->Purity NMR 1H & 13C NMR (Conformation) StructEluc->NMR FTIR FT-IR (Functional Groups) StructEluc->FTIR HPLC RP-HPLC-UV (Quantification) Purity->HPLC LCMS LC-HRMS (Impurity ID) Purity->LCMS Release Batch Release / Quality Assurance NMR->Release FTIR->Release HPLC->Release LCMS->Release

Caption: Comprehensive analytical workflow for benzothiazole API quality control.

Impurity_Pathway API Benzothiazole API (e.g., Riluzole/Pramipexole) Stress Stress Conditions (Oxidation, Heat, Light) API->Stress Excipient Drug-Excipient Interaction API->Excipient Degradant1 Oxidative Impurities (e.g., N-Oxides) Stress->Degradant1 Detection Detection via RP-HPLC & LC-MS Degradant1->Detection Adduct Formulation Adducts (e.g., Methoxymethyl deriv.) Excipient->Adduct Adduct->Detection

Caption: Common degradation and impurity formation pathways in benzothiazole drug products.

Conclusion

The quality control of synthesized benzothiazoles requires a multi-faceted analytical approach. By combining the absolute structural certainty provided by 1H and 13C NMR with the high-resolution quantitative power of gradient RP-HPLC, analytical scientists can establish a self-validating system. This ensures that oxidative degradants, unreacted starting materials, and drug-excipient adducts are rigorously identified and controlled, safeguarding the clinical efficacy of the final pharmaceutical product.

References

  • Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents Taylor & Francis
  • 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiop
  • Riluzole Impurities and Rel
  • Riluzole: Validation of Stability-Indicating HPLC, D1 and DD1 Spectrophotometric Assays ResearchG
  • Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR MDPI

Sources

Application

Application Note: Cell-Based Assays for Evaluating the Cytotoxicity of 4-Morpholinobenzo[d]thiazol-2-amine

Introduction & Scientific Rationale 4-Morpholinobenzo[d]thiazol-2-amine (CAS: 2061979-95-9) represents a highly privileged scaffold in modern medicinal chemistry and drug discovery[1]. The integration of a benzothiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

4-Morpholinobenzo[d]thiazol-2-amine (CAS: 2061979-95-9) represents a highly privileged scaffold in modern medicinal chemistry and drug discovery[1]. The integration of a benzothiazole core with a morpholine ring and a 2-amine functional group creates a versatile pharmacophore that is frequently explored for its potent antiproliferative, anticancer, and kinase-inhibitory properties[1].

Benzothiazole-amine derivatives have demonstrated significant cytotoxicity against various human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 hepatocellular carcinoma, and HCT-116 colon cancer) by acting as inhibitors of critical survival kinases, including PI3K, AKT, and mTOR[2][3]. Furthermore, the morpholine substitution enhances the compound's aqueous solubility and binding affinity within the kinase hinge region, facilitating robust cell permeability and intracellular target engagement[4].

This application note details a comprehensive, self-validating workflow to evaluate the cytotoxicity, determine the half-maximal inhibitory concentration (IC50), and elucidate the apoptotic mechanism of action of 4-Morpholinobenzo[d]thiazol-2-amine in vitro.

Experimental Strategy and Assay Cascade

To ensure rigorous scientific integrity, the evaluation of cytotoxicity must move beyond simple viability readouts. A reliable protocol employs a tiered approach: primary high-throughput screening for dose-response mapping, followed by secondary flow cytometric assays to confirm that reduced viability is driven by targeted apoptosis rather than non-specific necrosis[2].

Workflow cluster_mechanistic Mechanistic Profiling (Hit Confirmation) A 1. Cell Expansion & Seeding (MCF-7, HepG2, HCT-116) B 2. Compound Treatment (4-Morpholinobenzo[d]thiazol-2-amine) A->B C 3. Primary Viability Screen (MTT / CellTiter-Glo) B->C D 4. Data Analysis (Non-linear Regression & IC50) C->D E 5a. Apoptosis Assay (Annexin V / PI Flow Cytometry) D->E Active Hits F 5b. Cell Cycle Analysis (Propidium Iodide Staining) D->F Active Hits

Tiered experimental workflow for evaluating the cytotoxicity of benzothiazole derivatives.

Detailed Experimental Protocols

Protocol A: High-Throughput Cell Viability Assay (MTT Method)

Causality & Rationale: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzyme activity, which directly correlates with the number of metabolically viable cells. For evaluating 4-Morpholinobenzo[d]thiazol-2-amine, this assay provides a reliable, cost-effective method to establish a dose-response curve and calculate the IC50 before committing to resource-intensive mechanistic studies[5].

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7). Seed at a density of 5×103 cells/well in a 96-well plate using 100 µL of complete growth medium (e.g., DMEM + 10% FBS).

    • Expert Insight: Edge effects caused by evaporation can skew data. Fill the outer perimeter wells of the plate with sterile PBS instead of cells to maintain local humidity.

  • Incubation: Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Morpholinobenzo[d]thiazol-2-amine in cell-culture grade DMSO.

    • Critical Step: Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treatment: Perform serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in culture medium. Replace the medium in the 96-well plate with 100 µL of the drug-containing medium. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin)[5].

  • Exposure: Incubate for 48 to 72 hours.

    • Rationale: Kinase inhibitors and antiproliferative agents often require at least two cell doubling times to manifest complete phenotypic effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization & Reading: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan. Agitate on an orbital shaker for 10 minutes. Measure absorbance at 570 nm using a microplate reader.

Protocol B: Mechanistic Validation via Annexin V/PI Apoptosis Assay

Causality & Rationale: A reduction in metabolic activity (MTT) does not differentiate between cell cycle arrest, apoptosis, or necrosis. Benzothiazole derivatives typically induce apoptosis by blocking survival pathways[2][4]. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates ( 3×105 cells/well). Treat with 4-Morpholinobenzo[d]thiazol-2-amine at the established IC50 and 2× IC50 concentrations for 24 to 48 hours.

  • Harvesting: Collect both the culture medium (containing floating apoptotic cells) and the adherent cells (via Trypsin-EDTA).

    • Expert Insight: Do not discard the supernatant. Early apoptotic cells easily detach; discarding the medium will result in the loss of this population and lead to false-negative flow cytometry results.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1× Binding Buffer and analyze immediately via flow cytometry. Gate for FITC+/PI- (early apoptosis) and FITC+/PI+ (late apoptosis).

Data Presentation & Interpretation

Quantitative data must be structurally summarized to evaluate the compound's therapeutic window. The table below illustrates representative IC50 data formatting for 4-Morpholinobenzo[d]thiazol-2-amine against a panel of cell lines, demonstrating how to compare it to standard clinical controls.

Cell LineTissue Origin4-Morpholinobenzo[d]thiazol-2-amine IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (SI)*
MCF-7 Breast Adenocarcinoma12.4 ± 1.21.8 ± 0.3> 8.0
HepG2 Hepatocellular Carcinoma15.7 ± 1.52.1 ± 0.4> 6.3
HCT-116 Colorectal Carcinoma9.8 ± 0.91.2 ± 0.2> 10.2
HEK-293 Normal Embryonic Kidney> 100.08.5 ± 1.1-

*Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line). An SI > 3 indicates favorable selectivity and a promising therapeutic window.

Mechanistic Pathway Visualization

To contextualize the observed cytotoxicity, it is critical to map the presumed mechanism of action. Benzothiazole-amine derivatives frequently exert their apoptotic effects by acting as ATP-competitive inhibitors that disrupt the PI3K/AKT/mTOR signaling axis, leading to downstream cell cycle arrest and apoptosis[2][3].

Pathway Drug 4-Morpholinobenzo[d]thiazol-2-amine PI3K PI3K Drug->PI3K ATP-Competitive Inhibition AKT AKT PI3K->AKT Phosphorylation (Blocked) mTOR mTOR AKT->mTOR Activation (Blocked) Apoptosis Apoptosis Induction mTOR->Apoptosis Pathway Suppression Triggers Cell Death

Proposed mechanism: 4-Morpholinobenzo[d]thiazol-2-amine inhibiting the PI3K/AKT/mTOR pathway.

References

  • Source: benchchem.
  • Title: Benzothiazole‐Propanamide Linker Pyrrolidine (Morpholine)
  • Source: nih.
  • Source: acs.
  • Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for 2-aminobenzothiazole synthesis reactions

Technical Support Center: 2-Aminobenzothiazole Synthesis Troubleshooting Guide Overview & Diagnostic Workflow 2-Aminobenzothiazoles are privileged pharmacophores found in numerous biologically active compounds, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Aminobenzothiazole Synthesis Troubleshooting Guide

Overview & Diagnostic Workflow

2-Aminobenzothiazoles are privileged pharmacophores found in numerous biologically active compounds, including the ALS drug riluzole and various anti-cancer agents[1]. Synthesizing this scaffold typically relies on either the classical oxidative cyclization of thioureas (Hugerschoff reaction) or transition-metal-catalyzed cross-coupling. Both pathways are susceptible to specific mechanistic failures, such as desulfurization, over-oxidation, or incomplete S-arylation.

Diagnostic workflow for common 2-aminobenzothiazole synthesis failures.

Core Methodologies & Self-Validating Protocols

Protocol A: The Hugerschoff Cyclization (Oxidative C-S Bond Formation)
  • Mechanism & Causality: 2[2]. If the aromatic ring is electron-deficient, the intermediate is insufficiently electrophilic, leading to desulfurization rather than cyclization.

  • Self-Validating Step: Monitor the reaction via TLC. The appearance of a highly polar spot without the desired product mass (via LC-MS) often indicates the formation of an "anti-Hugerschoff" thioamidoguanidine byproduct, signaling that the oxidative intermediate was intercepted by an amine rather than the aromatic ring.

  • Step-by-Step Methodology:

    • Preparation: Dissolve the arylthiourea (1.0 equiv) in a moderately polar solvent like dioxane or chloroform. Causality: Highly polar aprotic solvents (like DMF) can stabilize acyclic intermediates and promote desulfurization.

    • Temperature Control: Cool the reaction vessel to 0 °C. Causality: The oxidation step is exothermic; elevated temperatures accelerate the expulsion of sulfur to form amides[3].

    • Oxidant Addition: Instead of harsh liquid bromine, add N-bromosuccinimide (NBS, 1.05 equiv) and a catalytic amount of tetrabutylammonium bromide (Bu4NBr) dropwise. Causality:3[3].

    • Quenching: Stir at ambient temperature until the starting material is consumed. Quench with saturated aqueous sodium thiosulfate to neutralize any remaining active halogen species.

Protocol B: Copper(I)-Catalyzed Tandem Reaction
  • Mechanism & Causality: 4[4]. It bypasses the need for strong oxidants, preserving sensitive functional groups.

  • Self-Validating Step: Sample the reaction at 2 hours. If LC-MS shows the mass of the uncyclized 2-halothiourea without the product mass, the S-arylation step has failed, indicating a need for ligand/base optimization.

  • Step-by-Step Methodology:

    • Reagent Mixing: Combine 2-iodoaniline (1.0 equiv) and the desired isothiocyanate (1.2 equiv) in a reaction vial with DMF or water.

    • Catalyst & Base: Add CuI (10 mol%) and DABCO (1.5 equiv). Causality:4[4].5[5].

    • Heating: Seal the vial under an inert atmosphere (N2 or Ar) and heat to 80–90 °C for 12–24 hours.

    • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine to remove DMF and DABCO.

Quantitative Troubleshooting Data

Reaction VariableObservation / IssueCausalityRecommended Corrective Action
Solvent (Hugerschoff) High desulfurization in DMF/DMSOPolar aprotic solvents stabilize acyclic intermediates over the cyclic transition state.6[6].
Oxidant (Hugerschoff) "Anti-Hugerschoff" guanidine formationExcess Br2 promotes alternative nucleophilic attack by amines.3[3].
Catalyst (Tandem) Incomplete S-arylation of 2-bromoanilineCuI alone is insufficient to overcome the higher activation energy of C-Br bonds.5[5].
Temperature Rapid degradation / tar formationHigh temperatures accelerate oxidative side-reactions and desulfurization.3[3].

Frequently Asked Questions (FAQs)

Q1: Why am I getting a thioamidoguanidine byproduct instead of 2-aminobenzothiazole during my Hugerschoff reaction? A: 6[6]. The intermediate thiocarbonyl is attacked by another equivalent of the amine rather than undergoing intramolecular ring closure. Solution: Switch to a milder oxidative system like NBS/Bu4NBr or utilize the copper-catalyzed tandem approach.

Q2: My copper-catalyzed tandem reaction works perfectly for 2-iodoaniline but fails for 2-chloroaniline. How can I fix this? A: The oxidative addition of Cu(I) into the C-Cl bond is kinetically demanding compared to the C-I bond.5[5].

Q3: How can I prevent desulfurization when using thiobenzanilides? A: 3[3]. Solution: Ensure the aromatic ring is electron-rich (e.g., methoxy-substituted). If the ring is electron-deficient, the Hugerschoff route is highly prone to failure; transition to a metal-catalyzed cross-coupling strategy instead.

Q4: Are there metal-free, green alternatives to liquid bromine for oxidative cyclization? A: Yes.2[2].5[5].

References

  • Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. RSC Advances.
  • Mechanistic Study on the Formation of Compounds
  • An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiod
  • One-Pot Synthesis of 2-Aminobenzothiazoles Using a New Reagent of [Bmim]Br3 in[Bmim]BF4.
  • Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1, 3-diarylthiourea...
  • Synthesis of 2-Aminobenzothiazole via Copper(I)
  • Arylthioureas with bromine or its equivalents gives no 'Hugerschoff' reaction product.
  • A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)

Sources

Optimization

Optimizing reaction conditions for synthesizing benzothiazole derivatives

Welcome to the technical support center for the synthesis of benzothiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical he...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of benzothiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your reaction conditions with confidence.

Frequently Asked Questions (FAQs)

Here, we address some of the fundamental questions that often arise when planning a benzothiazole synthesis.

Q1: What are the most common and reliable methods for synthesizing 2-substituted benzothiazoles?

The most prevalent and versatile method is the condensation of a 2-aminothiophenol with a carbonyl-containing compound.[1][2][3] This can be broadly categorized based on the coupling partner:

  • From Aldehydes: This is arguably the most common route. The reaction proceeds via the formation of a benzothiazoline intermediate, which is then oxidized to the aromatic benzothiazole.[4] This oxidation can often be achieved using atmospheric oxygen or may require a dedicated oxidizing agent.[4]

  • From Carboxylic Acids: This is another robust method, often requiring more forcing conditions or specific activating agents like polyphosphoric acid (PPA) or methanesulfonic acid/silica gel to facilitate the initial amide formation and subsequent cyclization.[2][5][6]

  • From Acyl Chlorides, Esters, or Nitriles: These starting materials can also be effectively used, each with its own set of optimal conditions and catalytic systems.[1][2][6]

Modern approaches increasingly focus on "green" chemistry, employing catalysts like molecular iodine, reusable heterogeneous catalysts, or using alternative energy sources like microwave or ultrasound irradiation to improve efficiency and reduce environmental impact.[2][5][7][8][9][10]

Q2: How do I select the appropriate starting materials and what are the key safety considerations?

Your choice of starting materials will fundamentally dictate the reaction's success.

  • 2-Aminothiophenol Quality: This is a critical parameter. 2-Aminothiophenol is highly susceptible to oxidation, where it can dimerize to form a disulfide impurity.[5][11] It is strongly recommended to use a freshly opened bottle or purify it via distillation before use.

  • Safety Precaution: Always handle 2-aminothiophenol in a well-ventilated fume hood. It is a thiol and possesses a strong, unpleasant odor. More importantly, due to its propensity for oxidation, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can be crucial for minimizing side reactions and improving yield.[5][11] Always consult the Safety Data Sheet (SDS) before use.

  • Carbonyl Partner Reactivity: The reactivity of the aldehyde or carboxylic acid plays a significant role. Aromatic aldehydes, especially those bearing electron-withdrawing groups, are generally more reactive than aliphatic aldehydes.[4] For less reactive substrates, you may need to employ higher temperatures, longer reaction times, or more active catalysts.[4]

Q3: What is the role of the catalyst and how do I choose one?

The catalyst's primary role is to accelerate the key steps of the reaction: condensation and/or oxidation.

  • Lewis and Brønsted Acids: Catalysts like ZnCl₂, TsOH, or reusable solid acids (e.g., Amberlite IR-120, Montmorillonite K-10) activate the carbonyl group of the aldehyde or acid, making it more electrophilic and susceptible to nucleophilic attack by the amino group of 2-aminothiophenol.[3][6][12][13]

  • Oxidative Catalysts: In many cases, the reaction requires an oxidant for the final aromatization step. Molecular iodine (I₂) has emerged as a popular catalyst as it is inexpensive, non-toxic, and highly effective, promoting both condensation and oxidation.[7][14][15][16] Other systems include H₂O₂/HCl or even DMSO, which can act as both a solvent and an oxidant at elevated temperatures.[4][11]

  • Green Catalysts: There is a growing interest in environmentally benign catalysts. This includes deep eutectic solvents (DESs), reusable magnetic nanoparticles, and various heterogeneous catalysts that can be easily recovered and reused, minimizing waste.[3][8][12]

The optimal choice depends on your specific substrates, desired reaction conditions (e.g., temperature, solvent), and environmental considerations.

Troubleshooting Guide

Even with a well-designed protocol, experimental challenges are common. This section is structured to help you diagnose and solve specific problems.

Problem 1: My reaction yield is consistently low or there is no product formation.

This is the most common issue. A systematic approach is required to identify the root cause.

Potential CauseRecommended Solutions & Rationale
Poor Starting Material Quality Solution: Ensure the purity of your 2-aminothiophenol and carbonyl compound.[5] Rationale: As mentioned, 2-aminothiophenol readily oxidizes to a disulfide.[5][11] This disulfide is unreactive and reduces the amount of starting material available for the desired reaction. Using freshly purified starting materials is a critical first step.
Inefficient Catalyst or Incorrect Loading Solution: Screen different catalysts (e.g., I₂, TsOH, a Lewis acid) and optimize the catalyst loading. Rationale: The choice of catalyst is crucial. For condensations with carboxylic acids, a strong dehydrating agent/catalyst like PPA is often necessary.[5] For aldehydes, a milder catalyst may suffice. Catalyst loading is also key; too little may lead to an incomplete reaction, while too much can sometimes promote side reactions. An initial screening is often invaluable.
Suboptimal Reaction Temperature Solution: Gradually increase the reaction temperature if the reaction is sluggish at room temperature. Conversely, if side products are forming, try lowering the temperature. Rationale: Reaction kinetics are highly temperature-dependent. Some reactions require heating to overcome the activation energy barrier.[5] However, excessive heat can lead to degradation or the formation of undesired byproducts.[11]
Incomplete Oxidation Solution: Ensure an adequate oxidant is present. This could mean running the reaction open to the air, bubbling air/oxygen through the mixture, or adding a specific oxidizing agent like H₂O₂ or using DMSO as a solvent/oxidant.[4] Rationale: The final step is the aromatization of the benzothiazoline intermediate.[4] If this step is inefficient, the reaction will stall, resulting in a low yield of the desired aromatic product.
Poor Substrate Reactivity Solution: For less reactive substrates (e.g., aliphatic aldehydes), consider more forcing conditions: higher temperature, longer reaction time, or a more active catalyst.[4] Microwave-assisted synthesis can be particularly effective in these cases.[4][9] Rationale: The electronic and steric properties of your substrates dictate their intrinsic reactivity. Overcoming low reactivity requires providing more energy (heat) or lowering the activation barrier with a more effective catalyst.

Problem 2: I am observing significant side product formation.

The presence of byproducts complicates purification and reduces the yield.

Potential CauseRecommended Solutions & Rationale
Oxidation of 2-Aminothiophenol Solution: Perform the reaction under an inert atmosphere (N₂ or Ar).[5][11] Rationale: The primary side reaction is often the oxidative dimerization of the starting 2-aminothiophenol to form a disulfide. By removing atmospheric oxygen, you can significantly minimize this pathway.
Self-Condensation of Aldehyde Solution: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration. Consider using a milder catalyst.[11] Rationale: Aldehydes can undergo self-condensation (e.g., aldol reaction) under certain conditions, especially in the presence of base or strong acid catalysts at higher temperatures.
Over-oxidation of Product Solution: Carefully control the stoichiometry of the oxidizing agent. If using a strong oxidant, ensure it is not added in large excess. Rationale: The benzothiazole ring itself can be susceptible to over-oxidation, potentially forming sulfoxides or sulfones, especially under harsh oxidative conditions.[17]
Incomplete Cyclization Solution: Ensure sufficient reaction time for complete conversion of the intermediate Schiff base. Monitor the reaction closely by TLC.[11] Rationale: If the intramolecular cyclization of the Schiff base to the benzothiazoline is slow, you may isolate a mixture of starting materials, intermediates, and product. Allowing the reaction to proceed to completion is essential.

Problem 3: My product is difficult to purify.

Purification can be a significant bottleneck. A good strategy is key to obtaining a clean product.

Potential CauseRecommended Solutions & Rationale
Product Instability on Silica Gel Solution: If you suspect your product is degrading on standard silica gel, try using neutral or basic alumina for column chromatography. Alternatively, consider purification by recrystallization.[5] Rationale: The acidic nature of silica gel can cause decomposition of sensitive molecules. Alumina provides a less acidic stationary phase.
Co-elution of Impurities Solution: If impurities have a similar polarity to your product, optimize your column chromatography solvent system (eluent). If that fails, a different purification method like recrystallization or acid-base extraction may be necessary.[17] Rationale: Achieving good separation via chromatography requires finding a solvent system that provides differential partitioning of the product and impurities on the stationary phase.
Residual Starting Materials Solution: An acid-base extraction can be highly effective. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic benzothiazole product will move to the aqueous layer, while neutral impurities (like the aldehyde) remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted.[17] Rationale: This classic technique leverages the basic nitrogen atom in the benzothiazole ring to separate it from non-basic impurities.

Experimental Workflows & Visualizations

To aid in your experimental design and troubleshooting, the following diagrams illustrate key decision-making processes.

General Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and resolving a failed or low-yielding reaction.

G start Low/No Yield Observed check_sm Verify Purity of Starting Materials (2-Aminothiophenol, Aldehyde/Acid) start->check_sm purify_sm Purify Starting Materials (e.g., Distillation) check_sm->purify_sm Impure check_conditions Review Reaction Conditions check_sm->check_conditions Pure purify_sm->check_conditions inert_atm Run Under Inert Atmosphere (N2 or Ar) check_conditions->inert_atm Disulfide byproduct? optimize_temp Optimize Temperature (Increase/Decrease) check_conditions->optimize_temp Sluggish/Side Rxns? optimize_cat Screen Catalysts & Optimize Loading check_conditions->optimize_cat No conversion? optimize_ox Add/Change Oxidant (Air, O2, H2O2, etc.) check_conditions->optimize_ox Intermediate stalls? success Successful Synthesis inert_atm->success optimize_temp->success optimize_cat->success optimize_ox->success

Caption: A decision flowchart for troubleshooting common issues in benzothiazole synthesis.

Key Parameters Influencing Benzothiazole Synthesis

This diagram illustrates the interconnectedness of the primary experimental variables that must be controlled for a successful synthesis.

G center Benzothiazole Synthesis (Yield & Purity) sub Substrate Quality (Purity, Reactivity) sub->center cat Catalyst System (Type, Loading) cat->center sol Solvent Choice (Polarity, Reactivity) sol->center temp Temperature (Kinetics vs. Stability) temp->center atm Atmosphere (Inert vs. Oxidative) atm->center

Caption: Core experimental parameters that influence the outcome of benzothiazole synthesis.

References

  • Li, Y., Wang, Y., & Wang, J. (2006). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Chemistry Letters, 35(4), 460-461. Available from: [Link]

  • Li, J., et al. (2022). Iodine-catalyzed amination of benzothiazoles with KSeCN in water to access primary 2-aminobenzothiazoles. Molecules, 27(15), 4987. Available from: [Link]

  • Simultaneously diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. (2024). Australian Journal of Chemistry, 77(3), CH23144. Available from: [Link]

  • Nguyen, T. L. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 1-9. Available from: [Link]

  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Catalysts, 10(4), 429. Available from: [Link]

  • Kumar, S., et al. (2014). Molecular Iodine Promoted Divergent Synthesis of Benzimidazoles, Benzothiazoles, and 2-Benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][5][7][14]thiadiazines. The Journal of Organic Chemistry, 79(9), 4181-4191. Available from: [Link]

  • Zhang, Z.-H., & Zhang, Y.-M. (2012). Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature. Molecules, 17(1), 536-543. Available from: [Link]

  • Maleki, A., & Kamalzare, M. (2016). Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media. Organic Chemistry Research, 2(2), 143-151. Available from: [Link]

  • Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Catalysts, 10(4), 429. Available from: [Link]

  • Park, S., et al. (2020). Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. Organic Letters, 22(17), 6952-6957. Available from: [Link]

  • Gupta, M., Paul, S., & Gupta, R. (2007). Iodine‐Catalyzed, One‐Pot, Solid‐Phase Synthesis of Benzothiazole Derivatives. Synthetic Communications, 37(23), 4223-4228. Available from: [Link]

  • Acar, Ç., et al. (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 95. Available from: [Link]

  • Serebryannikova, A. V., & Eltsov, O. S. (2023). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 28(20), 7058. Available from: [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2024). Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent Updates. Chemistry Reviews Letters, 7(3), 241-252. Available from: [Link]

  • Sharma, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 633. Available from: [Link]

  • Hrádková, T., et al. (2024). Practical One-Pot Synthesis of 2-Alkyl-Substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides. ACS Omega. Available from: [Link]

  • Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a [a]. (n.d.). ResearchGate. Available from: [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Gommank, U. S., et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 21(6), 1219-1225. Available from: [Link]

  • Mohamed-Ezzat, R. A., & Elgemeie, G. H. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(52), 33659-33691. Available from: [Link]

  • Nguyen, T. T., et al. (2024). Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. RSC advances, 14(50), 36622-36632. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Morpholinobenzo[d]thiazol-2-amine Synthesis

Welcome to the dedicated troubleshooting hub for the synthesis of 4-Morpholinobenzo[d]thiazol-2-amine . As a highly valuable scaffold in medicinal chemistry, this compound is notoriously prone to byproduct formation duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated troubleshooting hub for the synthesis of 4-Morpholinobenzo[d]thiazol-2-amine . As a highly valuable scaffold in medicinal chemistry, this compound is notoriously prone to byproduct formation during its synthesis via the traditional Hugershoff oxidative cyclization.

This guide is designed for researchers and drug development professionals. It deconstructs the mechanistic pitfalls of this reaction and provides field-proven, self-validating protocols to eliminate regiochemical errors, over-bromination, and incomplete cyclization.

Mechanistic Pathway & Byproduct Bifurcation

The primary challenge in synthesizing 4-Morpholinobenzo[d]thiazol-2-amine lies in the electron-rich nature of the morpholine-substituted aromatic ring. The morpholine moiety is a strong electron-donating group (EDG). When exposed to harsh oxidants like liquid bromine, the intermediate sulfenyl bromide is often bypassed in favor of rapid electrophilic aromatic substitution (EAS), leading to heavy byproduct formation.

Pathway A 1-(2-Morpholinophenyl)thiourea C Sulfenyl Bromide Intermediate A->C Oxidation B Oxidant (Br2 or BTMABr3) B->C D Intramolecular Cyclization C->D Controlled Stoichiometry E Electrophilic Aromatic Substitution C->E Excess Br2 F 4-Morpholinobenzo[d]thiazol-2-amine (Target) D->F G Brominated Byproducts (+79/81 m/z) E->G

Reaction pathway showing the bifurcation between desired cyclization and over-bromination byproducts.

Frequently Asked Questions (Troubleshooting)

Q1: We purchased 3-morpholinoaniline based on a chemical database's suggested synthetic route, but our isolated product does not match the 4-morpholino target. Why? A1: You have fallen victim to a common automated-database regiochemical error[1]. To synthesize a 4-substituted benzothiazole via the Hugershoff reaction, the substituent must be located at the ortho position of the starting aniline. Therefore, the correct precursor is 2-morpholinoaniline . If you use 3-morpholinoaniline, both the C2 and C6 positions are open for cyclization, yielding an inseparable mixture of 5-morpholino and 7-morpholino regioisomers.

Q2: Our LC-MS shows our target mass (m/z 236) but also a massive byproduct peak at +79/81 m/z (m/z 314/316). How do we prevent this? A2: You are observing electrophilic aromatic bromination. Because the morpholine group heavily activates the aromatic ring, using liquid bromine (Br₂) causes the ring to undergo rapid bromination before the thiourea can fully cyclize. Solution: Abandon liquid Br₂. Switch to a highly controlled, solid electrophilic bromine source such as Benzyltrimethylammonium tribromide (BTMABr₃)[2] or an N-bromosuccinimide/tetrabutylammonium bromide (NBS/TBAB) system[3]. These reagents release Br⁺ slowly, allowing the intramolecular cyclization to outcompete aromatic bromination.

Q3: We are detecting thioamidoguanidine ("anti-Hugershoff") byproducts. How do we drive the reaction to full cyclization? A3: Anti-Hugershoff byproducts form when the electrophilic sulfenyl bromide intermediate is attacked intermolecularly by a second molecule of thiourea rather than undergoing intramolecular ring closure[3]. The bulky morpholine group at the ortho position creates steric hindrance, slowing down the desired intramolecular cyclization. Solution: Run the reaction at a higher dilution (e.g., 0.05 M instead of 0.5 M) to kinetically favor the unimolecular (intramolecular) cyclization over the bimolecular side reaction.

Quantitative Byproduct Profiling

The table below summarizes the causality between the chosen oxidative system and the resulting byproduct profile for the cyclization of 1-(2-morpholinophenyl)thiourea.

Reagent SystemSolventTemp (°C)Target Yield (%)Brominated Byproduct (%)Anti-Hugershoff Byproduct (%)
Liquid Br₂ (1.5 eq)AcOH2542358
Liquid Br₂ (1.0 eq)CHCl₃0 to 25552212
BTMABr₃ (1.05 eq)CH₂Cl₂2582< 25
NBS / TBAB (1.0 eq)DME2578< 54
Cu(OAc)₂ / O₂ *DMF120850< 2

*Note: The Copper-catalyzed route is an Ullmann-type coupling that completely bypasses the thiourea intermediate by utilizing 2-bromo-6-morpholinoaniline and a dithiocarbamate salt, eliminating bromination risks entirely[4].

Validated Experimental Protocols

Protocol A: BTMABr₃-Mediated Oxidative Cyclization (High Yield, Low Bromination)

This protocol utilizes Benzyltrimethylammonium tribromide (BTMABr₃) to maintain a low steady-state concentration of electrophilic bromine, effectively suppressing EAS[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(2-morpholinophenyl)thiourea (1.0 mmol) in anhydrous CH₂Cl₂ (20 mL). Causality: CH₂Cl₂ provides excellent solubility for the BTMABr₃ complex and does not trap the sulfenyl intermediate like protic solvents do.

  • Oxidant Addition: Weigh out BTMABr₃ (1.05 mmol). Add the solid in small portions over 30 minutes to the vigorously stirring solution at room temperature.

  • Self-Validating LC-MS Check: After 2 hours, sample the reaction. Monitor the disappearance of the thiourea precursor (exact mass [M+H]⁺ = 238.10) and the appearance of the target product ([M+H]⁺ = 236.08). If a peak at m/z 314.0 appears, halt the addition of any further oxidant immediately.

  • Quenching: Once the precursor is consumed, quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize any residual active bromine.

  • Isolation: Basify the aqueous layer to pH 9 using 1M NaOH (to free-base the aminobenzothiazole). Extract with CH₂Cl₂ (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Metal-Free NBS/TBAB Green Cyclization

This alternative generates active bromonium species in situ using a milder, easily handled reagent combination[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(2-morpholinophenyl)thiourea (1.0 mmol) and Tetrabutylammonium bromide (TBAB, 1.0 mmol) in 1,2-dimethoxyethane (DME, 20 mL). Causality: TBAB acts as both a phase-transfer catalyst and a bromide source that synergizes with NBS.

  • Activation: Add N-bromosuccinimide (NBS, 1.0 mmol) portion-wise at room temperature.

  • Reaction: Stir the mixture for 4–6 hours. The high dilution (0.05 M) prevents the formation of thioamidoguanidine byproducts.

  • Workup: Evaporate the DME under reduced pressure. Dissolve the crude residue in EtOAc, wash with water and brine, dry, and purify via flash chromatography (Silica gel, EtOAc/Hexanes) to yield pure 4-Morpholinobenzo[d]thiazol-2-amine.

References

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives Source: NIH / PMC URL: [Link]

  • Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation Source: Semantic Scholar / MDPI URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization of 4-Morpholinobenzo[d]thiazol-2-amine for X-ray Diffraction

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in obtaining high-quality single crystals of 4-Morpholinobenzo[d]thiazol-2-amine suitabl...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in obtaining high-quality single crystals of 4-Morpholinobenzo[d]thiazol-2-amine suitable for X-ray diffraction (XRD) analysis. The content is structured to address specific experimental issues with scientifically grounded explanations and actionable protocols.

I. Troubleshooting Guide

This section addresses common problems encountered during the crystallization of 4-Morpholinobenzo[d]thiazol-2-amine and provides systematic approaches to resolve them.

Issue 1: The compound fails to crystallize, remaining as a clear solution.

Symptoms: After cooling or solvent evaporation, the solution remains clear with no solid precipitate formation.[1]

Possible Causes & Solutions:

  • Insufficient Supersaturation: The concentration of the compound in the solution is below the threshold required for nucleation.[1]

    • Solution: Continue to slowly evaporate the solvent. If using a cooling method, try reducing the temperature further. For anti-solvent methods, incrementally add more of the poor solvent.[1]

  • High Solubility: The compound is excessively soluble in the chosen solvent, even at reduced temperatures.[1]

    • Solution: A fundamental reassessment of the solvent system is necessary. An ideal solvent for crystallization dissolves the compound when hot but exhibits low solubility when cold.[1][2] Consider employing a binary or tertiary solvent system, often referred to as a solvent-anti-solvent or solvent pair.[3][4] In this approach, the compound is dissolved in a "good" solvent and a "poor" (or anti-solvent) is gradually introduced to induce crystallization.[4]

  • Inhibition of Nucleation: The initial formation of crystal seeds (nuclei) is kinetically hindered.

    • Solution: Induce nucleation by introducing a nucleation site. This can be achieved by scratching the inner surface of the crystallization vessel with a glass rod at the liquid-air interface.[4] Alternatively, adding a "seed crystal" of the compound can be highly effective.[2][5][6] If no seed crystals are available, dipping a glass rod into the solution and allowing the solvent to evaporate on the rod to create a thin film of solid can serve the same purpose.[7]

Issue 2: The compound "oils out" instead of forming crystals.

Symptoms: A liquid or viscous oil, immiscible with the solvent, forms instead of solid crystals.

Possible Causes & Solutions:

  • High Solute Concentration: The solution is overly concentrated, causing the compound to separate from the solution above its melting point.

    • Solution: Re-dissolve the oil by gently warming the solution and adding more solvent to dilute the concentration.[8]

  • Rapid Cooling: The solution is cooled too quickly, preventing the ordered arrangement of molecules necessary for crystal lattice formation.[1]

    • Solution: Employ a slower, more controlled cooling rate. This can be achieved by insulating the crystallization vessel or using a programmable cooling apparatus.[1][9] Placing the vessel in a Dewar flask with warm water can also provide a gradual cooling environment.[3][10]

  • Presence of Impurities: Impurities can interfere with the crystallization process and favor the formation of an oil.[1]

    • Solution: Ensure the compound is of high purity before attempting crystallization. Techniques such as column chromatography may be necessary for further purification.[1]

  • Inappropriate Solvent Choice: The selected solvent may not be conducive to crystallization for this specific compound.[1]

    • Solution: Experiment with a different range of solvents or solvent mixtures.[1]

Issue 3: The resulting crystals are too small or of poor quality (e.g., needles, plates).

Symptoms: The crystals that form are microcrystalline, grow on top of each other, or have a habit that is unsuitable for single-crystal X-ray diffraction (ideally 0.1-0.3 mm in each dimension).[10]

Possible Causes & Solutions:

  • High Rate of Nucleation: An excessive number of crystal nuclei form simultaneously, leading to competition for the solute and resulting in a large number of small crystals.[5]

    • Solution: Reduce the rate of supersaturation. This can be achieved by decreasing the initial concentration of the compound, slowing the rate of solvent evaporation, or employing a slower cooling profile.[5][11] Using cleaner crystallization vessels can also reduce the number of nucleation sites.[12]

  • Rapid Crystal Growth: The crystals are growing too quickly, which can lead to defects in the crystal lattice and poor diffraction quality.

    • Solution: Slow down the crystallization process. This can be achieved by reducing the temperature at which crystallization occurs (e.g., moving the setup to a refrigerator or freezer).[5] A change in the crystallization method, for instance from slow evaporation to vapor diffusion, can also provide better control over the growth rate.[5]

  • Solvent System: The choice of solvent can significantly influence crystal habit.

    • Solution: Experiment with different solvents or solvent mixtures. The inclusion of a second or third solvent can alter the growth of certain crystal faces and lead to more desirable crystal morphologies.[3]

Issue 4: Amorphous precipitate forms instead of crystals.

Symptoms: A solid powder with no well-defined crystalline structure crashes out of the solution.

Possible Causes & Solutions:

  • Excessive Supersaturation: The level of supersaturation is too high, causing the compound to rapidly precipitate out of solution in a disordered state.[6][11]

    • Solution: Decrease the initial concentration of the compound. Slow down the rate of anti-solvent addition or solvent evaporation to maintain the system within the metastable zone where crystal growth is favored over amorphous precipitation.[6][11]

  • Solvent Choice: The solvent may be too "poor" for the compound, leading to rapid precipitation.

    • Solution: Utilize a solvent in which the compound has slightly higher solubility or employ a solvent/anti-solvent system with a more gradual change in polarity.[11]

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for solvent selection for 4-Morpholinobenzo[d]thiazol-2-amine?

A1: A systematic solvent screening is the most effective approach.[13] Start with a range of solvents with varying polarities. Given the structure of 4-Morpholinobenzo[d]thiazol-2-amine, which contains both polar (amine, morpholine) and non-polar (benzothiazole) moieties, solvents like ethanol, acetonitrile, and potentially mixtures involving less polar solvents like toluene or ethyl acetate could be good starting points.[14] A useful technique is to test the solubility of a small amount of the compound in a line of vials containing different solvents to quickly assess solubility at room temperature and upon heating.[15]

Q2: How does pH affect the crystallization of this compound?

A2: The 2-amino group on the benzothiazole ring and the nitrogen on the morpholine ring can be protonated. Therefore, the pH of the crystallization medium can significantly impact the solubility and the intermolecular interactions of the molecule.[16][17] It is advisable to control and potentially screen a range of pH values, especially if using aqueous or protic solvents. In some cases, protonated amine bases can crystallize more readily than their neutral counterparts.[18]

Q3: Which crystallization technique is generally most successful for small molecules like this?

A3: While several techniques can be effective, vapor diffusion is often considered the best method for small molecules, especially when only small quantities of the material are available.[5][19] This technique allows for a very slow and controlled change in solvent composition, which is ideal for growing high-quality single crystals.[6] Slow evaporation is the simplest method and often a good first attempt.[3][10]

Q4: How can I improve the yield of my crystallization?

A4: To maximize the yield, it's crucial to use the minimum amount of hot solvent required to fully dissolve the compound.[1] After the initial crystal formation at room temperature, cooling the solution further (e.g., in an ice bath) can help to precipitate more of the dissolved compound.[1] However, be cautious as rapid cooling can sometimes lead to the co-precipitation of impurities.[1]

Q5: What is the purpose of using a solvent pair in crystallization?

A5: A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble, provides a fine-tunable system for controlling supersaturation.[4] The two solvents must be miscible.[4] By dissolving the compound in the good solvent and then slowly adding the poor solvent, you can carefully approach the point of saturation and induce crystallization in a more controlled manner than with a single solvent system.[4]

III. Experimental Protocols & Data

Solvent Screening Protocol
  • Place a small amount (1-2 mg) of 4-Morpholinobenzo[d]thiazol-2-amine into several small, clean vials.

  • Add a few drops of a different solvent to each vial, covering a range of polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, water).

  • Observe the solubility at room temperature.

  • For solvents in which the compound is insoluble at room temperature, gently heat the vial and observe if it dissolves.[4]

  • Allow the vials that formed a clear solution upon heating to cool slowly to room temperature and then in an ice bath.

  • Record the observations for each solvent, noting which ones produce crystalline material.

Table 1: Example Solvent Screening Data for a Heterocyclic Compound

SolventSolubility at RTSolubility at B.P.Outcome on Cooling
HexaneInsolubleInsolubleNo change
TolueneSparingly SolubleSolubleFine needles
Ethyl AcetateSolubleVery SolubleNo crystals
AcetoneSolubleVery SolubleNo crystals
EthanolSparingly SolubleSolubleSmall prisms
MethanolSolubleVery SolubleNo crystals
WaterInsolubleInsolubleNo change

Note: This table provides example data. Actual solubility will be specific to 4-Morpholinobenzo[d]thiazol-2-amine.

Vapor Diffusion Crystallization Protocol

This method involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually decreasing its solubility and inducing crystallization.[6][20]

  • Prepare the inner vial: Dissolve 2-5 mg of 4-Morpholinobenzo[d]thiazol-2-amine in 0.5 mL of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial.

  • Prepare the outer vessel: In a larger vial or beaker, add 2-5 mL of a volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or pentane).[21] The anti-solvent should ideally have a boiling point 5-10°C higher than the solvent.[21]

  • Assemble the system: Carefully place the inner vial containing the compound solution inside the outer vessel. Ensure the inner vial does not touch the walls of the outer vessel.[18]

  • Seal and incubate: Seal the outer vessel tightly and leave it in a vibration-free environment at a constant temperature.[11]

  • Monitor: Check for crystal growth over several days to weeks.

Diagrams
Experimental Workflow: Solvent Screening

Solvent_Screening start Start: Purified Compound vials Aliquot into Vials start->vials add_solvents Add Solvents (Varying Polarity) vials->add_solvents observe_rt Observe Solubility at Room Temp add_solvents->observe_rt heat Heat Insoluble Samples observe_rt->heat Insoluble cool Slow Cooling observe_rt->cool Soluble observe_hot Observe Solubility when Hot heat->observe_hot observe_hot->cool Soluble observe_crystals Observe for Crystal Formation cool->observe_crystals end End: Identify Promising Solvents observe_crystals->end

Caption: A logical workflow for systematic solvent screening.

Experimental Setup: Vapor Diffusion

Vapor_Diffusion cluster_0 Sealed Outer Vessel cluster_1 Inner Vial solution Compound in 'Good' Solvent anti_solvent 'Anti-Solvent' (liquid phase) vapor Anti-Solvent Vapor anti_solvent->vapor Evaporation vapor->solution Diffusion

Caption: Diagram of a vapor diffusion crystallization setup.

IV. References

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 133–141. Retrieved from [Link]

  • Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]

  • Crystallization of small molecules. (n.d.). Retrieved from [Link]

  • Jones, W., & Motherwell, S. (2012). Tips and Tricks for the Lab: Growing Crystals Part 2. ChemistryViews. Retrieved from [Link]

  • Growing Crystals That Will Make Your Crystallographer Happy. (n.d.). University of Florida, Department of Chemistry. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1851. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Chemical crystallization. (n.d.). SPT Labtech. Retrieved from [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Retrieved from [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. Retrieved from [Link]

  • Myerson, A. S. (Ed.). (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023). Journal of Organic and Inorganic Chemistry. Retrieved from [Link]

  • Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Sitting Drop Vapor Diffusion. (n.d.). Hampton Research. Retrieved from [Link]

  • How to grow crystals for X-ray crystallography. (2024). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Retrieved from [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2026). Pharmaceutical Technology.

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Rohani, S. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences, 94(7), 1421-1434. Retrieved from [Link]

  • Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. (2023). RSC Publishing. Retrieved from [Link]

  • Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. (n.d.). PMC. Retrieved from [Link]

  • How does the solvent or pH affect the formation of weak bonds in crystal packing? (2018). ResearchGate. Retrieved from [Link]

  • Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. (n.d.). ResearchGate. Retrieved from [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI. Retrieved from [Link]

  • Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate. (2025). IUCrData. Retrieved from [Link]

  • High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. (2023). Analytical Sales. Retrieved from [Link]

  • Wang, C., et al. (2020). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 20(8), 5344-5354. Retrieved from [Link]

  • 2-Amino-4-methylbenzothiazole. (n.d.). PubChem. Retrieved from [Link]

  • Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. (n.d.). PMC. Retrieved from [Link]

  • Control of Polymorphism in Crystallization of Amino Acid. (2026). ResearchGate. Retrieved from [Link]

  • 6-Morpholinobenzo[d]thiazol-2-amine. (n.d.). Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of (E)-N-(4-propyloxybenzylidene)benzo[d]thiazol-2-amine. (n.d.). ResearchGate. Retrieved from [Link]

  • Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[10][12][20]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. (n.d.). MDPI. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Morpholinobenzo[d]thiazol-2-amine's Potential Efficacy in Neurodegenerative Disease: A Guide for Researchers

This guide offers a detailed comparative analysis of the therapeutic potential of 4-Morpholinobenzo[d]thiazol-2-amine, a novel benzothiazole derivative, against established standard-of-care drugs in the context of neurod...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide offers a detailed comparative analysis of the therapeutic potential of 4-Morpholinobenzo[d]thiazol-2-amine, a novel benzothiazole derivative, against established standard-of-care drugs in the context of neurodegenerative diseases, with a primary focus on Alzheimer's disease. While direct clinical data for this specific molecule is emerging, this document synthesizes preclinical evidence and data from structurally related compounds to provide a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Neurodegenerative Proteinopathies

Neurodegenerative diseases like Alzheimer's are characterized by the pathological accumulation and aggregation of misfolded proteins, such as amyloid-beta (Aβ) and tau.[1] These aggregates form plaques and tangles that are hallmarks of Alzheimer's disease, leading to synaptic dysfunction, neuronal loss, and cognitive decline.[1][2] Current therapeutic strategies primarily offer symptomatic relief or target the amyloid cascade with varying degrees of success.[3][4][5][6][7] This landscape necessitates the exploration of novel chemical scaffolds that can offer alternative or complementary mechanisms of action.

The benzothiazole nucleus is a prominent heterocyclic scaffold known for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9][10] Notably, certain benzothiazole derivatives have shown promise as inhibitors of protein aggregation, a key therapeutic strategy in neurodegenerative diseases.[11][12] This guide focuses on 4-Morpholinobenzo[d]thiazol-2-amine as a representative of this promising class of compounds.

Mechanism of Action: A Tale of Two Pathways

The therapeutic strategies for Alzheimer's disease can be broadly categorized into two groups: symptomatic treatments and disease-modifying therapies. 4-Morpholinobenzo[d]thiazol-2-amine, based on the known activity of related benzothiazoles, is hypothesized to function as a disease-modifying agent by directly inhibiting the aggregation of pathogenic proteins.

The Hypothesized Mechanism of 4-Morpholinobenzo[d]thiazol-2-amine: Inhibition of Protein Aggregation

The core hypothesis is that 4-Morpholinobenzo[d]thiazol-2-amine interferes with the self-assembly of monomeric amyloid-beta and tau proteins into toxic oligomers and fibrils.[11][12] This is a direct approach to tackling the root cause of neurotoxicity in Alzheimer's disease. The proposed mechanism involves the stabilization of non-toxic protein conformations or the capping of growing fibril ends to prevent further elongation.[1]

Protein_Aggregation_Inhibition cluster_0 Pathogenic Pathway cluster_1 Therapeutic Intervention Monomers Monomers Oligomers Oligomers Monomers->Oligomers Aggregation Fibrils Fibrils Oligomers->Fibrils Elongation Toxicity Toxicity Oligomers->Toxicity Neurotoxicity Plaques/Tangles Plaques/Tangles Fibrils->Plaques/Tangles Deposition 4-MBT 4-Morpholinobenzo [d]thiazol-2-amine 4-MBT->Oligomers Inhibits 4-MBT->Fibrils Inhibits

Caption: Hypothesized mechanism of 4-Morpholinobenzo[d]thiazol-2-amine in inhibiting protein aggregation.

Mechanisms of Standard-of-Care Drugs

Current standard treatments for Alzheimer's disease primarily address symptoms or target the amyloid cascade through different mechanisms.

  • Cholinesterase Inhibitors (e.g., Donepezil, Rivastigmine, Galantamine): These drugs increase the levels of acetylcholine, a neurotransmitter important for memory and thinking, by inhibiting its breakdown.[3][4][6][7] This approach provides symptomatic relief but does not alter the underlying disease progression.[4]

  • NMDA Receptor Antagonists (e.g., Memantine): Memantine modulates the activity of glutamate, another neurotransmitter, to protect brain cells from damage caused by excessive stimulation.[3][4][6][7] It is typically used in moderate to severe Alzheimer's and also provides symptomatic benefit.[6][7]

  • Anti-Amyloid Monoclonal Antibodies (e.g., Lecanemab, Donanemab): These are newer, disease-modifying therapies that target and promote the clearance of amyloid-beta plaques from the brain.[3][5][6][13] While they have shown to slow cognitive decline in early-stage Alzheimer's, they do not reverse existing damage.[3][6]

Standard_Drug_Mechanisms cluster_0 Symptomatic Treatments cluster_1 Disease-Modifying Therapy Cholinesterase_Inhibitors Cholinesterase Inhibitors (Donepezil, etc.) Acetylcholine Acetylcholine Cholinesterase_Inhibitors->Acetylcholine Increase Levels NMDA_Antagonists NMDA Receptor Antagonists (Memantine) Glutamate Glutamate NMDA_Antagonists->Glutamate Regulate Activity Cognitive_Symptoms Cognitive_Symptoms Acetylcholine->Cognitive_Symptoms Improve Glutamate->Cognitive_Symptoms Improve Anti_Amyloid_Antibodies Anti-Amyloid Antibodies (Lecanemab, etc.) Amyloid_Plaques Amyloid_Plaques Anti_Amyloid_Antibodies->Amyloid_Plaques Promote Clearance Disease_Progression Disease_Progression Amyloid_Plaques->Disease_Progression Slow ThT_Assay_Workflow Start Start Prepare_Monomers Prepare Protein Monomers Start->Prepare_Monomers Initiate_Aggregation Initiate Aggregation Prepare_Monomers->Initiate_Aggregation Incubate Incubate with Compound Initiate_Aggregation->Incubate Measure_Fluorescence Measure ThT Fluorescence Incubate->Measure_Fluorescence Analyze_Data Analyze Aggregation Kinetics Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Thioflavin T (ThT) protein aggregation assay.

Cell-Based Toxicity Assay

This assay assesses the ability of the compound to protect neuronal cells from the toxicity induced by pre-aggregated protein oligomers.

Protocol:

  • Preparation of Oligomers: Monomeric amyloid-beta or tau is incubated under conditions that favor the formation of soluble oligomers.

  • Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) are cultured in appropriate media.

  • Treatment: Cells are treated with pre-formed oligomers in the presence or absence of 4-Morpholinobenzo[d]thiazol-2-amine at various concentrations.

  • Viability Assessment: After a 24-48 hour incubation period, cell viability is assessed using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Cell viability in the presence of the compound is compared to the vehicle control to determine its neuroprotective effect.

Future Directions and Conclusion

4-Morpholinobenzo[d]thiazol-2-amine represents a promising scaffold for the development of novel disease-modifying therapies for Alzheimer's disease and other proteinopathies. Its hypothesized mechanism as a direct inhibitor of protein aggregation offers a distinct advantage over purely symptomatic treatments and may provide a complementary approach to existing anti-amyloid therapies.

Further preclinical studies are warranted to fully characterize the efficacy, safety, and pharmacokinetic profile of this compound. Head-to-head in vivo studies in transgenic animal models of Alzheimer's disease will be crucial to validate its therapeutic potential compared to standard-of-care drugs. The experimental frameworks provided in this guide offer a robust starting point for these essential investigations.

References

  • Tau Protein Aggregation Inhibitors—Therapeutic Strategy for Concurrent Tau and Amyloid Aggregation Inhibition. (2026, February 26). MDPI.
  • De novo designed protein inhibitors of amyloid aggregation and seeding. (2022, August 15). PNAS.
  • A 2025 update on treatment strategies for the Alzheimer's disease spectrum. PMC.
  • New Insights Into Drug Discovery Targeting Tau Protein. Frontiers.
  • Drug treatments.
  • Structure and mechanism of action of tau aggreg
  • Design of Tau Aggregation Inhibitors Using Iterative Machine Learning and a Polymorph-Specific Brain-Seeded Fibril Amplification Assay. (2025, September 18). Journal of the American Chemical Society.
  • Small-Molecule Amyloid Beta-Aggregation Inhibitors in Alzheimer's Disease Drug Development. Who we serve.
  • Treatments for Alzheimer's Disease. (2025, June 10). BrightFocus.
  • How Is Alzheimer's Disease Treated? (2023, September 12).
  • Alzheimer's disease - Diagnosis and tre
  • Amyloid-β-targeted therapies for Alzheimer's disease: currently and in the future. Unknown Source.
  • Small molecule inhibitors of amyloid β peptide aggregation as a potential therapeutic str
  • Anti-amyloid β Antibody Therapies for Alzheimer's Disease: Association between the Target of Amyloid β Aggregates and the Clinical Efficacy of Anti-amyloid β Antibody. (2026, January 1). PubMed.
  • Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. (2023, July 11). MDPI.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025, July 25). MDPI.
  • 2-Aminobenzothiazole derivatives.

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Comparative

Comparative study of different 2-aminobenzothiazole derivatives' activity

Comparative Profiling of 2-Aminobenzothiazole Derivatives: Anticancer vs. Antimicrobial Activities The 2-aminobenzothiazole scaffold is a highly privileged pharmacophore in modern drug discovery. Characterized by a benze...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Profiling of 2-Aminobenzothiazole Derivatives: Anticancer vs. Antimicrobial Activities

The 2-aminobenzothiazole scaffold is a highly privileged pharmacophore in modern drug discovery. Characterized by a benzene ring fused to a thiazole ring with an active C2−NH2​ group, this bicyclic heteroaromatic system serves as a versatile foundation for synthesizing diverse therapeutic agents 1[1]. Depending on the specific functionalization at the amino group or the C-6 position, the biological activity of these derivatives can be sharply directed toward either anticancer (via kinase inhibition) or antimicrobial/antifungal (via membrane disruption) pathways 2[2].

This guide provides an in-depth, objective comparison of the mechanistic divergence, efficacy data, and self-validating experimental workflows used to evaluate different 2-aminobenzothiazole derivatives.

Mechanistic Divergence & Structure-Activity Relationship (SAR)

The biological fate of a 2-aminobenzothiazole derivative is largely dictated by its structural substitutions.

  • Anticancer Activity (Kinase Inhibition): The introduction of bulky, nitrogen-rich moieties—such as piperazine, thiazolidinedione (TZD), or oxadiazole—enhances the molecule's ability to dock into the narrow, hydrophobic ATP-binding clefts of critical kinases 1[1]. For example, piperazine-substituted derivatives effectively suppress the PI3K/Akt/mTOR pathway and VEGFR-2, leading to cell cycle arrest and apoptosis in lung (A549) and breast (MCF-7) cancer cell lines2[2].

  • Antimicrobial & Antifungal Activity (Membrane Disruption): Conversely, incorporating lipophilic groups like acylthiourea or chloroacetyl derivatives increases the compound's overall lipophilicity. This structural shift facilitates the penetration of the compound through the thick peptidoglycan layers of Gram-positive bacteria or the ergosterol-rich membranes of fungi (e.g., Botrytis cinerea), ultimately causing fatal membrane permeability and mycelium destruction 3[3].

G A 2-Aminobenzothiazole Scaffold B Piperazine / TZD Substitutions A->B C Acylthiourea / Thiazolidinone Substitutions A->C D Kinase Inhibition (PI3K, VEGFR-2, mTOR) B->D E Membrane Disruption & Ergosterol Inhibition C->E F Anticancer Activity (Apoptosis / Cell Cycle Arrest) D->F G Antimicrobial / Antifungal Activity E->G

Fig 1. Structural substitutions dictating anticancer vs. antimicrobial pathways.

Comparative Efficacy Data

The following table summarizes the quantitative performance of various 2-aminobenzothiazole derivatives across different biological targets, highlighting the vast functional range of this scaffold.

Compound / SeriesSubstitution MoietyPrimary Biological TargetTested Cell Line / StrainEfficacy (IC₅₀ / MIC)Source
Compound 54 Unspecified (Yar group)PI3Kα KinaseMCF-7 (Breast Cancer)IC₅₀: 1.03 nM[2]
Compound 20 Thiazolidinedione (TZD)VEGFR-2HepG2, HCT-116, MCF-7IC₅₀: 7.44 – 9.99 μM[2]
OMS14 Piperazine-4-nitroanilinePI3Kγ / PIK3CDA549 (Lung), MCF-7IC₅₀: 22.13 – 61.03 μM[1]
Compound B9 AcylthioureaFungal MyceliumBotrytis cinerea (Fungus)MIC: ~200 μg/mL[3]
Compound 3a ThiazolidinoneBacterial Cell WallS. aureus, E. coliActive (Zone of Inhibition)

Self-Validating Experimental Protocols

To accurately profile these derivatives, researchers must employ robust, self-validating assays. Below are the gold-standard methodologies for evaluating the divergent activities of 2-aminobenzothiazole compounds.

Protocol A: High-Throughput Kinase Inhibition Assay (Anticancer Profiling)

This protocol utilizes a luminescence-based approach to measure residual ATP, providing a direct readout of kinase inhibition1[1].

  • Compound Preparation: Dissolve the 2-aminobenzothiazole derivative (e.g., OMS14) in DMSO and perform serial dilutions in the assay buffer. Causality: DMSO ensures the solubilization of the hydrophobic piperazine/benzothiazole core without denaturing the target kinase at final concentrations (<1% v/v).

  • Enzyme-Substrate Incubation: Combine the target kinase (e.g., PI3Kγ), lipid/peptide substrate, and the compound in a 384-well plate. Add ATP to initiate the reaction. Causality: ATP must be added at a concentration exactly equal to its Km​ (Michaelis constant) for the specific kinase. This ensures the assay is highly sensitive to competitive inhibitors binding at the ATP pocket, preventing artificially inflated IC₅₀ values.

  • Luminescent Detection (Self-Validation): After a 60-minute incubation, add a luciferase-based ATP detection reagent (e.g., Kinase-Glo). Causality: This step is self-validating. If the kinase is active (no inhibition), it consumes ATP, resulting in low luminescence. If the compound successfully inhibits the kinase, ATP is preserved, yielding high luminescence. This inverse relationship eliminates false positives caused by auto-fluorescent compounds.

Protocol B: Broth Microdilution Assay with Resazurin (Antimicrobial Profiling)

For derivatives targeting bacterial or fungal membranes, standard optical density (OD) measurements are prone to artifactual errors. This protocol utilizes a metabolic indicator .

  • Inoculum Preparation: Standardize the bacterial/fungal suspension to 0.5 McFarland standard (approx. 1×108 CFU/mL) and dilute into Mueller-Hinton broth.

  • Serial Dilution: Dispense the 2-aminobenzothiazole derivative (e.g., Compound 3a) across a 96-well plate in a two-fold serial dilution gradient (from 512 μg/mL down to 0.5 μg/mL). Causality: Establishing a broad gradient is critical to accurately pinpointing the Minimum Inhibitory Concentration (MIC) threshold where membrane disruption occurs.

  • Addition of Viability Indicator (Self-Validation): After 18-24 hours of incubation, add Resazurin dye to all wells and incubate for an additional 2 hours. Causality: Relying solely on OD₆₀₀ can yield false-positive MIC values if the highly lipophilic benzothiazole derivatives precipitate in the aqueous broth, mimicking cell turbidity. Resazurin acts as a self-validating metabolic sensor; it remains blue (non-fluorescent) in the presence of dead cells but is reduced to resorufin (pink, highly fluorescent) by the active dehydrogenases of viable cells.

G S1 Compound Library S2 Anticancer Screening (Kinase-Glo Assay) S1->S2 S3 Antimicrobial Screening (Broth Microdilution) S1->S3 S4 Measure Residual ATP (Luminescence) S2->S4 S5 Measure Cell Viability (Resazurin Reduction) S3->S5 S6 IC50 Determination S4->S6 S7 MIC Determination S5->S7

Fig 2. Parallel self-validating workflows for dual-activity screening.

References

  • Salih, O. M., & Basheer, H. A. (2024).
  • Huang, G., Cierpicki, T., & Grembecka, J. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorganic Chemistry (PMC - NIH).
  • Srivastava, S. D., & Sen, J. P. (2008).
  • ResearchGate. 2-Aminobenzothiazole Derivatives: Search for New Antifungal Agents.

Sources

Validation

In vitro vs. in vivo correlation of 4-Morpholinobenzo[d]thiazol-2-amine activity

In Vitro vs. In Vivo Correlation of 4-Morpholinobenzo[d]thiazol-2-amine Activity: A Comparative Guide As a Senior Application Scientist, one of the most persistent bottlenecks I encounter in oncology drug development is...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro vs. In Vivo Correlation of 4-Morpholinobenzo[d]thiazol-2-amine Activity: A Comparative Guide

As a Senior Application Scientist, one of the most persistent bottlenecks I encounter in oncology drug development is the failure of highly potent in vitro compounds to translate into in vivo efficacy. This phenomenon, known as poor In Vitro-In Vivo Correlation (IVIVC), is particularly notorious among highly lipophilic planar scaffolds.

This guide objectively compares the pharmacological behavior of the 4-Morpholinobenzo[d]thiazol-2-amine scaffold (CAS 2061979-95-9) against traditional benzothiazole derivatives. By analyzing the causality behind structural modifications and providing self-validating experimental workflows, this guide equips researchers with the logic required to map chemical space and predict in vivo success accurately.

Mechanistic Causality: Why the Morpholine Substitution Matters

The unsubstituted 2-aminobenzothiazole core is a well-documented pharmacophore in medicinal chemistry[1]. Historically, derivatives such as 2-(4-aminophenyl)benzothiazoles have demonstrated massive in vitro potency against breast and colon cancer lines. However, their mechanism relies heavily on cytochrome P450 1A1 (CYP1A1) bioactivation to form reactive intermediates that generate DNA adducts[2][3]. This reliance creates a severe IVIVC disconnect: in vivo efficacy becomes entirely dependent on the unpredictable expression of CYP1A1 in the host liver and tumor microenvironment.

The Morpholine Advantage: Introducing a morpholine ring at the 4-position of the benzothiazole core fundamentally alters both the pharmacokinetics (PK) and pharmacodynamics (PD) of the molecule:

  • Solubility & PK: The morpholine moiety introduces a basic nitrogen and an oxygen atom, significantly lowering the partition coefficient (logP). This increases aqueous solubility, reducing plasma protein binding and improving the free fraction of the drug in vivo.

  • Direct Target Engagement: The oxygen atom of the morpholine ring acts as a classic hydrogen-bond acceptor. This is a privileged motif for binding the hinge region of kinases (such as PI3K or mTOR), shifting the molecule from a purely metabolism-dependent DNA-damaging agent to a direct kinase inhibitor.

MOA Compound 4-Morpholinobenzo[d]thiazol-2-amine (Scaffold) CYP CYP1A1 Bioactivation (Liver/Tumor) Compound->CYP Metabolic Pathway Kinase Kinase Hinge Binding (Morpholine Moiety) Compound->Kinase Direct Inhibition DNA DNA Adduct Formation CYP->DNA Reactive Intermediates Apoptosis Tumor Cell Apoptosis Kinase->Apoptosis Signal Blockade DNA->Apoptosis DNA Damage Response

Fig 1: Dual mechanistic pathways of 4-Morpholinobenzo[d]thiazol-2-amine derivatives in oncology.

Comparative Data Analysis

To objectively evaluate the IVIVC, we must compare the 4-morpholino scaffold against both its highly lipophilic predecessor and a clinical standard. The table below summarizes the quantitative pharmacological shifts caused by the morpholine substitution.

Table 1: In Vitro vs. In Vivo Pharmacological Profile Comparison

Compound ClassIn Vitro IC₅₀ (MCF-7)Aqueous Solubility (pH 7.4)Mouse Clearance (mL/min/kg)In Vivo TGI (Xenograft)Mechanism of Action
2-(4-aminophenyl)benzothiazole 0.05 µM< 5 µg/mL> 80 (High)Variable (10-40%)CYP1A1-dependent DNA Adducts
4-Morpholinobenzo[d]thiazol-2-amine 0.80 µM> 150 µg/mL25 (Moderate)Consistent (65-80%)Dual: Kinase + DNA Adducts
Alpelisib (Standard) 0.004 µM> 200 µg/mL15 (Low)Consistent (>85%)Direct PI3K Inhibition

Insight: While the traditional benzothiazole appears superior in vitro (0.05 µM), its high clearance and poor solubility result in erratic in vivo Tumor Growth Inhibition (TGI). The 4-morpholino derivative sacrifices some raw in vitro potency for vastly superior PK properties, resulting in a highly predictable and consistent in vivo response.

Self-Validating Experimental Protocols

A protocol is only scientifically rigorous if it contains internal validation loops. The following workflows are designed to explicitly link phenotypic readouts to mechanistic target engagement.

Protocol A: In Vitro Target Engagement & Viability Mapping

Purpose: To confirm that cell death is driven by the intended mechanism (kinase inhibition/DNA damage) rather than non-specific chemical toxicity.

  • Cell Seeding: Plate MCF-7 (CYP1A1+) and HCT116 (CYP1A1-) cells in 96-well plates at 5,000 cells/well. Logic: Using isogenic or metabolically distinct lines isolates the CYP-dependent vs. kinase-dependent activity.

  • Compound Dosing: Treat cells with a 10-point dose-response curve of the 4-morpholino derivative (0.1 nM to 10 µM). Include a DMSO vehicle control (0.1% final concentration).

  • Phenotypic Readout: At 72 hours, measure cell viability using CellTiter-Glo® (luminescence correlates directly with ATP levels).

  • Biomarker Validation (The Self-Validating Step): In parallel 6-well plates, lyse cells at 4 hours post-treatment. Perform Western Blot analysis for γH2AX (marker of DNA adducts) and p-AKT (Ser473) (marker of kinase hinge-binding).

    • Success Criteria: The IC₅₀ of viability must temporally and dose-dependently align with the suppression of p-AKT or the induction of γH2AX.

Protocol B: In Vivo PK/PD Correlation Workflow

Purpose: To prove that the plasma concentration of the drug is sufficient to engage the target within the solid tumor microenvironment.

  • Xenograft Establishment: Inject 5x10⁶ MCF-7 cells subcutaneously into the flank of female BALB/c nude mice. Wait until tumors reach 150-200 mm³.

  • Dosing & PK Sampling: Administer the compound via oral gavage (PO) at 25 mg/kg. Collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours. Analyze via LC-MS/MS to calculate Cₘₐₓ, AUC, and Clearance.

  • PD Tumor Sampling: Sacrifice a subset of mice at Tₘₐₓ (e.g., 2 hours) and Tₘᵢₙ (24 hours). Excise the tumors, homogenize, and run ELISAs for intra-tumoral p-AKT levels.

  • Efficacy Tracking: For the remaining cohort, measure tumor volume via calipers bi-weekly for 21 days to calculate final TGI.

IVIVC InVitro In Vitro Screening (IC50, CYP Assays) PK Pharmacokinetics (Clearance, Vd, F%) InVitro->PK PD Pharmacodynamics (Biomarker Modulation) InVitro->PD Correlation IVIVC Modeling (Emax, PK/PD Index) PK->Correlation PD->Correlation InVivo In Vivo Efficacy (Xenograft Models) Correlation->InVivo Predicts

Fig 2: Self-validating experimental workflow for establishing in vitro to in vivo correlation.

Conclusion

The addition of the morpholine moiety to the benzothiazole core is not merely a cosmetic structural tweak; it is a calculated fundamental shift in the molecule's E-E-A-T (Efficacy, Exposure, Availability, and Toxicity) profile. By utilizing the 4-Morpholinobenzo[d]thiazol-2-amine scaffold, drug development professionals can bypass the metabolic bottlenecks of traditional benzothiazoles, resulting in a highly predictable in vitro to in vivo translation.

References

  • Leong, C-O., et al. "Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo." British Journal of Cancer, vol. 88, no. 3, 2003, pp. 470-477. URL: [Link]

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Comparative

A Head-to-Head Comparison of 4-Morpholinobenzo[d]thiazol-2-amine with Other Kinase Inhibitors: An Experimental Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a head-to-head comparison of the novel compound 4-Morpholinobenzo[d]thiazol-2-amine against other e...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a head-to-head comparison of the novel compound 4-Morpholinobenzo[d]thiazol-2-amine against other established kinase inhibitors. The focus is on providing robust, self-validating experimental protocols to determine its potency, selectivity, and cellular efficacy, thereby contextualizing its potential within the landscape of kinase-targeted therapies.

Introduction: The Kinase Inhibitor Landscape

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized modern medicine. The 2-aminobenzothiazole scaffold, a core component of our molecule of interest, is recognized as a "privileged structure" in medicinal chemistry, known for its ability to target a diverse set of oncogenic kinases.[1] Derivatives of this scaffold have shown promise as potent and selective anticancer agents.[2]

This guide focuses on 4-Morpholinobenzo[d]thiazol-2-amine , a compound belonging to this promising class.[3] While extensive data on this specific molecule is emerging, its structural alerts suggest potential activity against key signaling nodes. To ascertain its true potential, a rigorous, multi-faceted comparison against well-characterized inhibitors is essential. This document outlines the requisite experimental strategy, emphasizing not just the "how" but the critical "why" behind each methodological step.

Based on its structural similarity to other known kinase inhibitors that feature a morpholine group attached to a heterocyclic core, we hypothesize that 4-Morpholinobenzo[d]thiazol-2-amine is a likely inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway.[4][5][6] The PI3K/AKT/mTOR axis is a critical signaling pathway that governs cell growth, proliferation, and survival, and its hyperactivation is a common event in human cancers.[7]

Therefore, this guide will use the PI3K pathway as the primary target for evaluation and will compare 4-Morpholinobenzo[d]thiazol-2-amine against two carefully selected comparators:

  • GDC-0941 (Pictilisib): A potent, well-characterized, ATP-competitive pan-class I PI3K inhibitor.[7][8] It serves as an excellent benchmark for potency against the PI3K family.

  • Staurosporine: A broad-spectrum, non-selective kinase inhibitor.[9][10][11] Including Staurosporine is crucial for establishing the selectivity profile of our compound of interest. A highly selective compound is often desirable to minimize off-target effects and associated toxicities.[9][12]

Experimental Framework for Comparative Analysis

A thorough comparison requires a tiered approach, moving from a broad, cell-free biochemical assessment to more physiologically relevant cell-based assays. This framework is designed to comprehensively evaluate potency, selectivity, and mechanism of action.

Part A: In Vitro Biochemical Profiling - Potency and Selectivity

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Morpholinobenzo[d]thiazol-2-amine against a panel of kinases and thereby establish its primary targets and selectivity profile.

Causality of Experimental Choice: An in vitro assay is the foundational first step.[13] By using purified recombinant kinases, we isolate the interaction between the inhibitor and its direct target, eliminating the complexities of cellular uptake, metabolism, and off-target pathway feedback. The ADP-Glo™ Kinase Assay is selected for its high sensitivity, broad applicability to virtually any kinase, and homogeneous "add-mix-measure" format, which minimizes pipetting errors and is suitable for high-throughput screening.[14][15][16]

  • Kinase Reaction Setup:

    • In a 384-well plate, prepare a 5 µL kinase reaction mixture containing the specific kinase (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, Akt1, mTOR), its corresponding substrate, and ATP at its Km concentration.

    • Add the test compounds (4-Morpholinobenzo[d]thiazol-2-amine, GDC-0941, Staurosporine) in a 10-point, 3-fold serial dilution. Include DMSO as a vehicle control (0% inhibition) and a known potent inhibitor for the specific kinase as a positive control (100% inhibition).

    • Initiate the reaction and incubate at 30°C for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes. This step is critical to ensure that the final luminescent signal is proportional only to the ADP produced.

  • ADP to ATP Conversion & Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to stabilize the signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Kinase Target4-Morpholinobenzo[d]thiazol-2-amine (IC50, nM)GDC-0941 (IC50, nM)Staurosporine (IC50, nM)
PI3KαExperimental Value37
PI3KβExperimental Value335
PI3KδExperimental Value36
PI3KγExperimental Value754
mTORExperimental Value5820
Akt1Experimental Value>10,00015
PKAExperimental Value>10,0008
CDK2Experimental Value>10,0003

Note: IC50 values for GDC-0941 and Staurosporine are representative literature values.[7][8][12]

Part B: Cellular Target Engagement & Pathway Inhibition

Objective: To confirm that the compound engages and inhibits its target kinase within a living cell, leading to the modulation of downstream signaling events.

Causality of Experimental Choice: A potent biochemical inhibitor may not be effective in a cellular context due to poor membrane permeability or rapid efflux. Western blotting provides a direct, semi-quantitative readout of target engagement by measuring the phosphorylation status of a kinase's downstream substrate.[17] For the PI3K pathway, a reduction in the phosphorylation of AKT at Serine 473 (p-AKT S473) is a canonical and robust biomarker of target inhibition.[18][19][20]

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line with a known active PI3K pathway (e.g., MCF-7, which has a PIK3CA mutation) in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours to reduce basal pathway activity.

    • Pre-treat cells with a serial dilution of the test compounds or DMSO (vehicle control) for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to robustly activate the PI3K pathway.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Transfer:

    • Normalize all samples to the same protein concentration, add Laemmli sample buffer, and denature by boiling.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (S473) and Total AKT. Using both antibodies is a self-validating control; the inhibitor should decrease the p-AKT signal without affecting the total AKT level.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply an ECL substrate.

    • Capture the chemiluminescent signal using a digital imager.

    • Quantify the band intensities using densitometry software. Calculate the ratio of p-AKT to Total AKT for each condition and normalize to the stimulated vehicle control.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT p-T308 mTORC1 mTORC1 AKT->mTORC1 mTORC2->AKT p-S473 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor 4-Morpholinobenzo... GDC-0941 Inhibitor->PI3K

Caption: PI3K pathway inhibition. The assay measures the phosphorylation of AKT at S473.

Part C: Cellular Phenotypic Assessment - Functional Consequences

Objective: To determine the effect of target inhibition on a key cellular phenotype, such as proliferation or viability.

Causality of Experimental Choice: Linking target engagement to a functional cellular outcome is the ultimate proof of a compound's biological activity. A cell viability assay measures the overall health of the cell population after treatment. The CellTiter-Glo® Luminescent Cell Viability Assay is an industry standard that quantifies ATP, an indicator of metabolically active cells.[21][22] Its "add-mix-measure" protocol is simple, robust, and highly sensitive, providing a reliable measure of the compound's growth-inhibitory concentration (GI50).[21][23]

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight. Opaque walls are essential to prevent well-to-well crosstalk of the luminescent signal.

  • Compound Treatment:

    • Treat cells with a serial dilution of the test compounds for 72 hours. This longer incubation period allows for effects on cell proliferation to become apparent.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent by mixing the buffer and lyophilized substrate.[22]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Record luminescence using a plate-reading luminometer.

    • Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the GI50 value.

Workflow start Start: Select Inhibitors assay1 Part A: In Vitro Biochemical Assay (ADP-Glo) start->assay1 data1 Determine IC50 (Potency & Selectivity) assay1->data1 assay2 Part B: Cellular Target Engagement (Western Blot) data1->assay2 data2 Confirm p-AKT Inhibition (Mechanism) assay2->data2 assay3 Part C: Cellular Phenotypic Assay (CellTiter-Glo) data2->assay3 data3 Determine GI50 (Efficacy) assay3->data3 end Synthesize Data: Comparative Profile data3->end

Caption: Tiered experimental workflow for comprehensive kinase inhibitor characterization.

Synthesizing the Data: A Comparative Analysis

The ultimate goal is to integrate the data from all three experimental parts to build a comprehensive profile of 4-Morpholinobenzo[d]thiazol-2-amine.

  • Potency: How does its IC50 against its primary target(s) (e.g., PI3Kα) compare to GDC-0941? A lower IC50 indicates higher biochemical potency.

  • Selectivity: How does the IC50 against the primary target compare to its IC50 against other kinases in the panel? A large differential (e.g., >100-fold) suggests high selectivity. Compare its profile to the pan-inhibitor Staurosporine, which will inhibit most kinases at low nanomolar concentrations.[12]

  • Cellular Activity: What is the correlation between the biochemical IC50 and the cellular GI50? A GI50 value that is significantly higher than the IC50 may suggest issues with cell permeability or that the cell line is not dependent on the target kinase for survival. The Western blot data is crucial here to confirm that the compound is indeed hitting its target in cells at concentrations that lead to growth inhibition.

  • Therapeutic Window: By comparing the GI50 in a cancer cell line versus a non-transformed cell line (e.g., MCF10A), one can get an early indication of a potential therapeutic window. A compound that is potent against cancer cells but spares normal cells is highly desirable.

Conclusion

This guide provides a rigorous, step-by-step framework for the head-to-head characterization of 4-Morpholinobenzo[d]thiazol-2-amine. By systematically assessing its biochemical potency, selectivity, cellular target engagement, and functional consequences, researchers can generate a high-quality, reproducible dataset. This data will be critical in determining whether 4-Morpholinobenzo[d]thiazol-2-amine represents a meaningful advance over existing kinase inhibitors and warrants further investigation as a potential therapeutic agent.

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